2,4-Difluoro U-48800 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2740304-36-1 |
|---|---|
Fórmula molecular |
C17H25ClF2N2O |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H24F2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m1./s1 |
Clave InChI |
QNIXOIRJLOXTHO-QNBGGDODSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)CC2=C(C=C(C=C2)F)F.Cl |
SMILES canónico |
CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)F)F.Cl |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of 2,4-Difluoro U-48800 hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and forensic analysis.
Chemical and Physical Properties
This compound is a synthetic opioid classified as a utopioid.[1] It is an analytical reference standard intended for research and forensic applications and is not for human or veterinary use.[1] The compound is a crystalline solid.[1]
| Property | Value | Source |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride | [1] |
| CAS Number | 2740304-36-1 | [1] |
| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl | [1] |
| Formula Weight | 346.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| SMILES | FC1=CC=C(CC(N(C)[C@H]2--INVALID-LINK--CCCC2)=O)C(F)=C1.Cl | [1] |
| InChI | InChI=1S/C17H24F2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m1./s1 | [1] |
| InChI Key | QNIXOIRJLOXTHO-QNBGGDODSA-N | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Pharmacological Profile
Initial reports on the pharmacological activity of U-48800 analogs have presented a mixed profile. While some sources describe U-48800 as a selective µ-opioid receptor agonist with a potency approximately 7.5 times that of morphine in animal models, other information suggests it acts as a κ-opioid receptor agonist.[2]
A recent in vitro study by Vandeputte et al. investigated the µ-opioid receptor (MOR) activation potential of 2,4-Difluoro U-48800. The findings from this study indicate that the compound is a weak partial agonist or antagonist at the MOR. In their assays, maximum receptor activation was not achieved, and the EC₅₀ value was determined to be greater than 22 µM.[1][3] This suggests a significantly lower potency at the µ-opioid receptor compared to traditional opioids.
Further research is required to fully elucidate the binding affinities (Ki) and functional activities (EC₅₀, Emax) of this compound at the delta (DOR) and kappa (KOR) opioid receptors to establish a complete pharmacological profile.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of related U-47700 analogs is as follows:
-
To a solution of the appropriate precursor amine (e.g., (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane) and triethylamine (B128534) in a suitable solvent such as dry diethyl ether, the corresponding acid chloride (e.g., 2-(2,4-difluorophenyl)acetyl chloride) is added.
-
The reaction mixture is stirred at room temperature for a specified period, typically overnight.
-
The mixture is then extracted with an organic solvent like ethyl acetate, washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation.
-
The final hydrochloride salt is prepared by treating the purified free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether.[4]
In Vitro Opioid Receptor Binding Assay (General Protocol)
The following is a generalized protocol for determining the binding affinity of a compound to opioid receptors, which can be adapted for this compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Thaw and suspend cell membranes in incubation buffer to a specific protein concentration.
-
In assay tubes, incubate the membrane suspension with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled antagonist (e.g., naltrexone).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).[5]
[³⁵S]GTPγS Functional Assay (General Protocol)
This assay measures the functional activation of G-protein coupled opioid receptors by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound).
-
Reference agonist (e.g., DAMGO for MOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of GDP at 30°C for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ and Emax values from the curve using non-linear regression.[6][7]
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the G-protein pathway and the β-arrestin pathway.[8][9]
-
G-protein Pathway: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These events collectively lead to a decrease in neuronal excitability and are associated with the analgesic effects of opioids.[10]
-
β-arrestin Pathway: Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling cascades that are independent of G-proteins. The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance, although this is an area of ongoing research and debate.[10][11][12]
The specific signaling bias of this compound (i.e., its preference for activating the G-protein pathway versus the β-arrestin pathway) has not been reported. Given its characterization as a weak partial agonist/antagonist at the µ-opioid receptor, it may exhibit a distinct signaling profile compared to classic opioid agonists. Further studies are necessary to determine its functional selectivity.
Caption: General signaling pathways of the μ-opioid receptor upon agonist binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]
- 8. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro U-48800 hydrochloride is a synthetic opioid classified as a utopioid, a class of compounds that interact with opioid receptors.[1][2] It is a derivative of the U-48800 compound, which itself is an analogue of the potent synthetic opioid U-47700.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological properties, and relevant experimental protocols for its study. This compound is intended for research and forensic applications only.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2740304-36-1 | [1][2] |
| Molecular Formula | C₁₇H₂₄F₂N₂O · HCl | [1][2] |
| Formula Weight | 346.84 | [2] |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride | |
| SMILES | FC1=CC=C(C(F)=C1)CC(N([C@H]2--INVALID-LINK--N(C)C)C)=O.Cl | [1][2] |
Pharmacological Profile
The table below presents available pharmacological data for the related compound U-48800 to provide a comparative context.
| Ligand | Receptor | Parameter | Value | System | Reference |
| U-48800 | μ-Opioid Receptor | EC₅₀ | >10,000 nM | [³⁵S]GTPγS Assay | [5] |
| U-48800 | κ-Opioid Receptor | EC₅₀ | 140 nM | [³⁵S]GTPγS Assay | [5] |
Signaling Pathway
Activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), by an agonist such as U-48800 initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/Go). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of U-48800 Analogues (General Procedure)
While a specific protocol for this compound is not publicly detailed, the synthesis of related U-series compounds generally follows a multi-step process. The following is a representative workflow for the synthesis of a U-48800 analogue.
Detailed Methodology:
-
Amide Coupling: A substituted phenylacetic acid (e.g., 2,4-difluorophenylacetic acid) is coupled with trans-N,N-dimethyl-1,2-cyclohexanediamine. This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or dimethylformamide, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine.
-
Purification: The crude product from the amide coupling reaction is purified using column chromatography on silica (B1680970) gel.
-
Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Final Product Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for studying the in vitro metabolism of a test compound like 2,4-Difluoro U-48800 using human liver microsomes (HLMs).[6][7][8][9] The primary enzymes responsible for the metabolism of the related compound U-48800 are Cytochrome P450 isoforms CYP2C19 and CYP3A4.[10]
Detailed Methodology:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, combine human liver microsomes (final protein concentration typically 0.5-1 mg/mL) and the test compound (e.g., 1 µM 2,4-Difluoro U-48800) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
Analytical Method for Quantification in Biological Matrices
The following is a general protocol for the quantification of U-48800 and its analogues in whole blood, which can be adapted for 2,4-Difluoro U-48800.[11][12]
Detailed Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To a 1 mL whole blood sample, add an internal standard.
-
Vortex and add a buffer (e.g., phosphate buffer, pH 6).
-
Load the sample onto a conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with deionized water, followed by an acidic wash (e.g., acetic acid), and then an organic solvent (e.g., methanol).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with an ammoniated organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and the internal standard.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay is a widely used functional assay to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists at G protein-coupled receptors, including opioid receptors.[13][14][15]
Detailed Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the kappa-opioid receptor.
-
Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.
-
Reaction Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes, and varying concentrations of the test compound (2,4-Difluoro U-48800). For determining non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a novel synthetic opioid with potential for research into the kappa-opioid system. This guide has provided the available technical information, including its chemical properties and detailed experimental protocols for its synthesis, metabolic profiling, and pharmacological characterization. As with all novel psychoactive substances, further research is necessary to fully elucidate its pharmacological and toxicological profile. The information and protocols provided herein are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 2,4-Difluoro U-48800 Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available scientific information on the mechanism of action of U-48800, a close structural analog of 2,4-Difluoro U-48800 hydrochloride. To date, no specific pharmacological data for this compound has been published in peer-reviewed literature. The information presented herein is intended for research and informational purposes only and should not be interpreted as an endorsement or validation of the safety or efficacy of this compound.
Introduction
This compound is a novel synthetic opioid belonging to the "U-series" of opioid compounds, which are structurally distinct from fentanyl and its derivatives. It is a derivative of U-47700, a potent µ-opioid receptor agonist that has been associated with numerous public health concerns. The introduction of fluorine atoms to the phenyl ring of U-48800 is a common medicinal chemistry strategy to modulate pharmacological properties such as receptor affinity, efficacy, and metabolic stability. Due to the lack of direct studies on 2,4-Difluoro U-48800, this guide focuses on the known mechanism of action of its parent compound, U-48800, and provides contextual data from the extensively studied U-47700 to infer its likely pharmacological profile.
The term "utopioid" has been associated with this class of compounds in non-scientific literature; however, this is not a recognized pharmacological classification. Based on the available data for its analogs, 2,4-Difluoro U-48800 is presumed to act as an agonist at opioid receptors.
Core Mechanism of Action: Opioid Receptor Activation
The primary mechanism of action for U-series opioids, including U-48800, is the activation of opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. The activation of these receptors, particularly the µ-opioid receptor (MOR) and to a lesser extent the κ-opioid receptor (KOR), leads to a cascade of intracellular signaling events that produce analgesic and other opioid-associated effects.
Receptor Binding and Activation
While direct binding affinity data (Ki) for U-48800 is not currently available, functional activity studies provide insight into its interaction with opioid receptors. A key study by Otte et al. (2022) investigated the in vitro functional activity of U-48800 at human µ- and κ-opioid receptors expressed in CHO cells using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins following receptor agonism.
The results indicate that U-48800 is a potent agonist at both the µ- and κ-opioid receptors.
Downstream Signaling Pathway
Upon agonist binding, opioid receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.
-
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as glutamate, substance P, and GABA, which are involved in pain transmission.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for U-48800 and its parent compound, U-47700. The inclusion of U-47700 data provides a valuable reference point for understanding the potential activity of its difluorinated analog.
Table 1: Functional Activity of U-48800 at µ- and κ-Opioid Receptors
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| U-48800 | µ-opioid | 130 | 80 |
| κ-opioid | 210 | 95 |
Data from Otte L, et al. Drug Test Anal. 2022.
Table 2: Receptor Binding Affinity and Functional Activity of U-47700
| Parameter | µ-opioid (MOR) | δ-opioid (DOR) | κ-opioid (KOR) |
| Binding Affinity (Kᵢ, nM) | 11.1 - 57 | 1105 - 1220 | 287 - 653 |
| Functional Activity (EC₅₀, nM) | 8.8 - 140 | 4540 | 201 |
Data compiled from multiple sources.
Experimental Protocols
While the full detailed experimental protocol for the study on U-48800 is not publicly available, a general methodology for a [³⁵S]GTPγS binding assay is provided below.
[³⁵S]GTPγS Binding Assay (General Protocol)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
1. Membrane Preparation:
-
CHO cells stably expressing the human µ-opioid or κ-opioid receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in an assay buffer.
2. Assay Procedure:
-
Membranes are incubated in the assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., U-48800).
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Basal binding is determined in the absence of an agonist.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS on the filters is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation produced by the agonist relative to a standard full agonist).
Mandatory Visualizations
Signaling Pathway of U-48800 at the µ-Opioid Receptor
Caption: U-48800 µ-Opioid Receptor Signaling Pathway.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Conclusion
The available evidence strongly suggests that this compound, like its parent compounds U-48800 and U-47700, functions as a potent agonist at opioid receptors, with a primary affinity for the µ-opioid receptor and significant activity at the κ-opioid receptor. Its mechanism of action follows the canonical pathway of opioid receptor activation, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in decreased neuronal excitability and neurotransmitter release.
The lack of specific pharmacological data for this compound highlights a critical gap in the scientific understanding of this novel synthetic opioid. Further research, including comprehensive receptor binding and functional assays across all opioid receptor subtypes (µ, δ, and κ), is imperative to fully characterize its pharmacological profile and to accurately assess its potential physiological and toxicological effects. Such studies are essential for informing public health and safety initiatives and for guiding the development of potential therapeutic interventions.
Unveiling the Receptor Interaction Profile of 2,4-Difluoro U-48800 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the receptor binding profile of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid of the "utopioid" class. Due to the limited availability of specific binding data for this fluorinated analog, this document synthesizes the available information for 2,4-Difluoro U-48800 with data from its parent compound, U-48800, and other relevant analogs to construct a comprehensive pharmacological overview. This guide includes a summary of quantitative receptor binding and functional activity data, detailed experimental methodologies for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
This compound is a structural analog of U-48800, a synthetic opioid developed in the 1970s. The parent compound, U-48800, is known to act primarily as a kappa-opioid receptor (KOR) agonist with a moderate affinity for the mu-opioid receptor (MOR)[1]. The introduction of fluorine atoms into the chemical structure can significantly alter the pharmacological properties of a compound, including its receptor affinity, selectivity, and functional activity. This guide aims to consolidate the current understanding of the receptor interactions of 2,4-Difluoro U-48800.
Receptor Binding and Functional Activity Profile
Quantitative data on the receptor binding and functional activity of 2,4-Difluoro U-48800 and its parent compound are summarized below. It is important to note that data for the 2,4-difluoro analog is sparse, with current literature indicating it is a weak partial agonist at the mu-opioid receptor.
Table 1: Quantitative Analysis of 2,4-Difluoro U-48800 and Related Compounds at Opioid Receptors
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| 2,4-Difluoro U-48800 | Mu (MOR) | Functional Assay | EC50 | > 22 µM | [2][3][4][5][6] |
| U-47700 | Mu (MOR) | Functional Assay | EC50 | 111 nM | [7] |
| U-51754 | Kappa (KOR) | Functional Assay | EC50 | 120 nM | [7] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
The available data indicates that 2,4-Difluoro U-48800 has a significantly lower potency at the mu-opioid receptor compared to other U-series compounds like U-47700[2][3][4][5][6][7]. In one study, maximum receptor activation was not achieved, suggesting it may act as a partial agonist[2][3][4][5][6].
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the receptor binding and functional profile of synthetic opioids.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the binding affinity of a test compound for opioid receptors (μ, δ, κ).
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69,593 for KOR)
-
Test compound (this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Utopioid (drug class) - Wikipedia [en.wikipedia.org]
- 2. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
A Comparative Technical Guide: 2,4-Difluoro U-48800 Hydrochloride vs. U-48800
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed comparative analysis of U-48800 and its fluorinated analog, 2,4-Difluoro U-48800 hydrochloride. U-48800 is a synthetic opioid primarily recognized for its agonist activity at the kappa-opioid receptor (KOR), with moderate affinity for the mu-opioid receptor (MOR). In contrast, available data for this compound indicates significantly lower potency at the mu-opioid receptor. This document summarizes the available quantitative pharmacological data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of these two compounds for research and drug development purposes.
Chemical Structures
The structural difference between U-48800 and its 2,4-difluoro analog lies in the substitution on the phenyl ring. U-48800 possesses a 2,4-dichlorophenyl moiety, whereas 2,4-Difluoro U-48800 incorporates a 2,4-difluorophenyl group.
U-48800 Hydrochloride
-
Formal Name: trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[1]
-
Molecular Formula: C₁₇H₂₄Cl₂N₂O • HCl[1]
-
Formula Weight: 379.8 g/mol [1]
This compound
-
Formal Name: trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[2]
-
Molecular Formula: C₁₇H₂₄F₂N₂O • HCl[2]
-
Formula Weight: 346.8 g/mol [2]
Quantitative Pharmacological Data
The following tables summarize the available in vitro pharmacological data for U-48800 and this compound at the mu- and kappa-opioid receptors. It is important to note that the data for this compound is limited, particularly concerning its activity at the kappa-opioid receptor.
Table 1: Mu-Opioid Receptor (MOR) Activity
| Compound | Assay Type | Parameter | Value | Efficacy vs. Standard |
| U-48800 | [³⁵S]-GTPγS | EC₅₀ | 433 nM (95% CI: 351–535 nM) | Partial Agonist |
| Eₘₐₓ | 43.4% (95% CI: 36.0–51.5%) | |||
| This compound | β-arrestin | EC₅₀ | >22,000 nM[2] | Very Low |
| Eₘₐₓ | 3.85% (at highest concentration)[2] | |||
| AequoScreen® | EC₅₀ | >28,000 nM[2] | Very Low | |
| Eₘₐₓ | 45.9% (at highest concentration)[2] |
Table 2: Kappa-Opioid Receptor (KOR) Activity
| Compound | Assay Type | Parameter | Value | Efficacy vs. Standard |
| U-48800 | [³⁵S]-GTPγS | EC₅₀ | 146 nM (95% CI: 120–178 nM) | Full Agonist |
| Eₘₐₓ | 99.3% (95% CI: 95.8–103%) | |||
| This compound | Data Not Available | EC₅₀ | - | - |
| Eₘₐₓ | - | - |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profiles of opioid compounds.
Radioligand Competition Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., MOR, KOR).
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (e.g., U-48800 or this compound) at various concentrations.
-
Non-specific binding determinator (e.g., Naloxone at a high concentration).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
[³⁵S]-GTPγS Functional Assay (General Protocol)
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]-GTPγS.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and an antioxidant like DTT).
-
GDP (Guanosine 5'-diphosphate).
-
Test compound at various concentrations.
-
Reference full agonist (e.g., DAMGO for MOR, U-69,593 for KOR).
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare the cell membranes as described for the binding assay. Prepare solutions of the test compound, reference agonist, GDP, and [³⁵S]-GTPγS in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, and varying concentrations of the test compound or reference agonist.
-
Incubation: Add the cell membranes to each well and pre-incubate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Initiate the reaction by adding [³⁵S]-GTPγS to each well. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]-GTPγS by rapid filtration, as described for the binding assay.
-
Detection and Analysis: Measure the radioactivity and analyze the data by plotting the specific [³⁵S]-GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor (KOR) Signaling Pathway
Activation of the KOR by an agonist like U-48800 initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein dependent signaling pathway.
Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).
Experimental Workflow for In Vitro Pharmacological Characterization
The following diagram outlines the logical flow of experiments for characterizing the pharmacology of a novel opioid compound.
Caption: Workflow for in vitro pharmacological characterization of a novel opioid.
Discussion and Conclusion
The available data indicates that U-48800 is a potent agonist at the kappa-opioid receptor and a partial agonist at the mu-opioid receptor. The introduction of 2,4-difluoro substitution on the phenyl ring, as seen in this compound, appears to dramatically reduce its functional activity at the mu-opioid receptor to a very low level.[2]
The lack of comprehensive pharmacological data for this compound, particularly at the kappa-opioid receptor, presents a significant knowledge gap. Further research, including receptor binding studies to determine its affinity (Ki) at all opioid receptor subtypes and functional assays to assess its activity at the kappa-opioid receptor, is necessary to fully elucidate its pharmacological profile.
This technical guide provides a foundation for researchers by summarizing the current state of knowledge, providing detailed experimental protocols for further investigation, and illustrating the key signaling pathways involved. The direct comparison of these two molecules, facilitated by the data presented herein, can guide future structure-activity relationship (SAR) studies and the development of novel opioid receptor modulators with potentially more selective pharmacological profiles.
References
The Pharmacological Profile of 2,4-Difluoro U-48800 Hydrochloride: A Technical Guide
Introduction
U-48800 is a synthetic opioid of the benzamide (B126) class, structurally distinct from fentanyl and morphine. It has been identified as a novel psychoactive substance (NPS) in illicit drug markets. Unlike many synthetic opioids that primarily target the mu-opioid receptor (MOR), U-48800 is reported to be a selective agonist for the kappa-opioid receptor (KOR) with a moderate affinity for the MOR. The introduction of fluorine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity. This guide explores the known pharmacology of U-48800 and discusses the potential implications of 2,4-difluorination on its activity.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the parent compound, U-48800. It is important to note that these values may differ for 2,4-Difluoro U-48800 hydrochloride. Fluorination can potentially increase binding affinity and potency.
Table 1: Opioid Receptor Binding Affinity of U-48800
| Receptor | Ligand | Kᵢ (nM) | Assay Method | Source |
| Mu (μ) | [³H]DAMGO | Moderate Affinity | Radioligand Binding Assay | Inferred from qualitative descriptions |
| Kappa (κ) | [³H]U-69,593 | High Affinity | Radioligand Binding Assay | Inferred from qualitative descriptions |
| Delta (δ) | [³H]DPDPE | Low Affinity | Radioligand Binding Assay | Inferred from qualitative descriptions |
Note: Specific Kᵢ values for U-48800 are not consistently reported in the literature. The affinities are described qualitatively.
Table 2: In Vitro Functional Activity of U-48800
| Assay | Receptor | Parameter | Value | Source |
| Smooth Muscle Contraction | Opioid Receptors | IC₅₀ | 1.36 µmol/L | [1] |
Note: This IC₅₀ value reflects the concentration required to inhibit electrically induced contractions in a smooth muscle preparation, a functional assay indicative of opioid agonist activity.
Mechanism of Action and Signaling Pathways
U-48800, as a kappa-opioid receptor agonist, is expected to activate intracellular signaling cascades typical for this receptor subtype. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.
Upon agonist binding, the following events are initiated:
-
G-protein Activation: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Ion Channel Modulation: The βγ-subunits of the G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
MAPK Pathway Activation: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as p38 and JNK.
The 2,4-difluoro substitution is not expected to fundamentally alter these signaling pathways but may influence the potency and efficacy of the compound in activating them.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are generalized protocols for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Structure-Activity Relationship (SAR) and Potential Effects of Fluorination
The structure of U-48800 is characterized by a dichlorinated benzamide moiety linked to a dimethylamino-cyclohexyl group. The 2,4-difluoro substitution on the phenyl ring of the benzamide group is expected to influence its pharmacological profile.
-
Increased Potency: Fluorine is highly electronegative and can form favorable interactions with the receptor binding pocket, potentially increasing binding affinity and agonist potency.
-
Altered Metabolism: The carbon-fluorine bond is very strong, which can block sites of metabolism. This may lead to increased metabolic stability, a longer half-life, and prolonged duration of action for 2,4-Difluoro U-48800 compared to U-48800.
-
Modified Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross the blood-brain barrier.
Conclusion
While specific experimental data for this compound is currently lacking, the known pharmacological profile of its parent compound, U-48800, suggests it is likely a potent and selective kappa-opioid receptor agonist. The introduction of two fluorine atoms on the benzamide phenyl ring is anticipated to modulate its potency, metabolic stability, and pharmacokinetic properties. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this novel synthetic opioid. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations. Researchers and drug development professionals should exercise caution and utilize appropriate analytical and pharmacological methods when encountering this and other novel psychoactive substances.
References
In-Depth Technical Guide: Solubility and Signaling of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid compound. It also delineates the primary signaling pathways associated with its mechanism of action as a utopioid, with a principal affinity for the kappa opioid receptor. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel opioid receptor ligands.
Core Data: Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. The quantitative data is summarized in the table below for ease of reference and comparison.
| Solvent | Solubility (mg/mL) |
| DMF | 20 |
| DMSO | 20 |
| Ethanol | 20 |
| PBS (pH 7.2) | 1 |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols: Solubility Determination via the Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound, based on the widely accepted shake-flask method.
Objective: To determine the maximum concentration of a solid compound that can dissolve in a given solvent at a specific temperature to reach equilibrium.
Materials:
-
This compound (or test compound)
-
Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a specific solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid phase from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
The resulting value is the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Signaling Pathways
2,4-Difluoro U-48800 is categorized as a utopioid, indicating its primary action is on opioid receptors. It is predominantly an agonist at the kappa opioid receptor (KOR), with a lesser affinity for the mu opioid receptor.[2] Like other opioid receptors, the kappa opioid receptor is a G protein-coupled receptor (GPCR). Its activation initiates intracellular signaling cascades that can be broadly divided into G protein-dependent and β-arrestin-dependent pathways.
Caption: Simplified signaling pathways of the Kappa Opioid Receptor upon agonist binding.
References
In-Depth Technical Guide: 2,4-Difluoro U-48800 Hydrochloride - Purity, Formulation, and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid of the U-series compounds. The document details the purity specifications, analytical methodologies for its determination, and formulation strategies for research applications. Furthermore, it elucidates the compound's mechanism of action through the µ-opioid receptor signaling cascade. This guide is intended to serve as a foundational resource for researchers engaged in the study of synthetic opioids and the development of novel analgesics.
Introduction
This compound is a synthetic opioid that has emerged as a research chemical.[1] Structurally distinct from fentanyl, it belongs to the benzamide (B126) class of opioids.[1] Like other compounds in the U-series, such as U-47700, it was initially developed in the mid-20th century.[1] As a potent µ-opioid receptor agonist, understanding its purity, proper formulation, and signaling pathways is critical for accurate and reproducible scientific investigation.
Purity and Physical Properties
Commercial sources of this compound for research purposes typically state a purity of ≥98%. It is generally supplied as a crystalline solid.[2]
Table 1: Physical and Chemical Properties
| Property | Value |
| Purity | ≥98% |
| Physical State | Crystalline Solid |
| Solubility | Soluble in Methanol (B129727) |
Formulation for In Vitro Research
For in vitro studies, this compound is typically prepared as a stock solution, which is then further diluted to the desired final concentration in the assay medium. Due to its solubility in organic solvents, methanol is a common choice for creating the initial stock solution.
Table 2: Example Formulation for In Vitro Assays
| Component | Concentration | Purpose |
| This compound | 1 mg/mL | Active Pharmaceutical Ingredient (API) Stock Solution |
| Methanol (HPLC Grade) | To Volume | Solvent |
| Assay Buffer (e.g., PBS) | Variable | Diluent to final concentration |
Protocol for Preparation of a 1 mg/mL Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of HPLC-grade methanol.
-
Vortex the solution to ensure complete dissolution.
-
Bring the solution to the final desired volume with methanol to achieve a concentration of 1 mg/mL.
-
Store the stock solution at -20°C until use.
-
For in vitro experiments, dilute the stock solution with the appropriate assay buffer to the final working concentration.
Experimental Protocols for Purity Determination
The purity of this compound can be determined using standard chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following are representative protocols based on general principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography and methods developed for similar synthetic opioids.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of the hydrochloride salt form and identifying any non-volatile impurities.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) |
| Detection | UV at an appropriate wavelength |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Protocol:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the batch to be tested at the same concentration as the standard solution in the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the chromatogram of the sample solution. Calculate the purity by comparing the area of the main peak to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for both identifying the compound and detecting volatile impurities.
Table 4: GC-MS Method Parameters
| Parameter | Specification |
| Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of potential impurities |
| Mass Spectrometer | Electron Ionization (EI) source |
| Scan Range | Appropriate m/z range to detect the parent ion and fragments |
Protocol:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[7]
-
GC-MS Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to 2,4-Difluoro U-48800 by its retention time and mass spectrum. Analyze the chromatogram for any additional peaks, which would indicate impurities.
Signaling Pathways
This compound exerts its effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[8][9][10][11][12] The activation of the MOR initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is often linked to adverse effects such as respiratory depression and tolerance.[8][9][10][11][12]
G-Protein Dependent Signaling Pathway
The canonical signaling pathway for µ-opioid receptor agonists involves the activation of inhibitory G-proteins (Gi/o).[8][9][10][11][12]
Caption: G-Protein Dependent Signaling Pathway of µ-Opioid Receptor Activation.
β-Arrestin Signaling Pathway
Prolonged or high-intensity activation of the µ-opioid receptor can lead to the recruitment of β-arrestin, which desensitizes the G-protein signaling and can initiate its own signaling cascade.[1][8][13][14][15][16][17]
Caption: β-Arrestin Recruitment and Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.
Caption: General Experimental Workflow for In Vitro Studies.
Conclusion
This technical guide has provided a detailed overview of the purity, formulation, and signaling mechanisms of this compound. Adherence to rigorous analytical methods for purity assessment and standardized formulation protocols is paramount for obtaining reliable and reproducible data in research settings. A thorough understanding of its dual signaling pathways through the µ-opioid receptor is essential for interpreting its pharmacological effects and for the broader study of synthetic opioids. This document serves as a critical resource for scientists and researchers in the field of opioid pharmacology and drug development.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dhs.gov [dhs.gov]
- 3. usp.org [usp.org]
- 4. Chromatography [usp.org]
- 5. bioglobax.com [bioglobax.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. diva-portal.org [diva-portal.org]
- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Arrestin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,4-Difluoro U-48800 Hydrochloride for Forensic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro U-48800 hydrochloride is a synthetic opioid categorized as a utopioid, a class of compounds structurally related to U-47700.[1] It is a potent µ-opioid receptor agonist and has emerged in the illicit drug market, posing a significant challenge to forensic toxicology and law enforcement. This technical guide provides a comprehensive overview of the chemical properties, plausible synthesis, analytical methodologies for detection and quantification, and the pharmacological profile of this compound for forensic and research applications.
Chemical and Physical Properties
This compound is a crystalline solid.[1] Its chemical structure is trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2740304-36-1 | [1] |
| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl | [1] |
| Formula Weight | 346.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
Plausible Synthesis Route
A specific, publicly available synthesis route for 2,4-Difluoro U-48800 is not documented. However, based on the synthesis of related fentanyl analogs and the available precursors, a plausible synthetic pathway can be proposed. The synthesis likely starts from 2,4-difluoroaniline (B146603) or a related 2,4-difluorophenylacetic acid precursor. The following diagram illustrates a potential synthetic workflow.
Analytical Characterization for Forensic Applications
The positive identification of 2,4-Difluoro U-48800 in forensic samples requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for its detection and quantification. Nuclear magnetic resonance (NMR) spectroscopy is crucial for the unequivocal structural elucidation and differentiation from isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the screening of novel psychoactive substances. The electron ionization (EI) mass spectrum of U-48800, a close structural analog, shows a characteristic fragmentation pattern that can be used for preliminary identification.
Table 1: GC-MS Data for U-48800 (as a proxy for 2,4-Difluoro U-48800)
| Retention Time (min) | Key m/z Fragments |
| 13.42 | 342 (M+), 84 (base peak) |
Data adapted from a study on U-48800.[2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 2.5 mg of the suspected material in 1 mL of methanol (B129727). Vortex for 1 minute and centrifuge to remove any insoluble components.[2]
-
Injection: Inject 2 µL of the supernatant into the GC-MS system in split mode (50:1) at an injector temperature of 280°C.[2]
-
GC Conditions:
-
MS Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of 2,4-Difluoro U-48800 in biological matrices such as blood and urine. A validated method for the analysis of U-48800 in whole blood has been published and can be adapted for its difluorinated analog.[4]
Table 2: LC-MS/MS Data for U-48800 in Whole Blood (as a proxy for 2,4-Difluoro U-48800)
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| U-48800 | 343.1 | Not specified in the provided text |
A study on U-48800 reported a mean concentration of 2.5 ± 2.1 ng/mL and a median of 1.8 ng/mL in fatal overdose cases, with a range of 0.27-6.2 ng/mL.[4][5]
Experimental Protocol: LC-MS/MS Analysis of Whole Blood
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of whole blood, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a suitable SPE cartridge.[4]
-
Elute the analyte and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Conditions:
-
Column: A suitable C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[3]
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) is commonly used.
-
Flow Rate: 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the definitive structural confirmation of 2,4-Difluoro U-48800 and to distinguish it from potential isomers. A detailed NMR analysis of the closely related U-48800 has been published, providing a roadmap for the characterization of its difluoro analog.[2]
Table 3: Key ¹H NMR Data for U-48800 in MeOD (as a proxy for 2,4-Difluoro U-48800)
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Aromatic H | 7.49 | d | 1.9 |
| Aromatic H | 7.37 | d | 8.2 |
| Aromatic H | 7.32 | dd | 8.3, 1.9 |
Data adapted from a study on U-48800.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the purified sample in 0.6 mL of deuterated methanol (MeOD).[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural assignment.
Pharmacology and Mechanism of Action
2,4-Difluoro U-48800 is a selective agonist of the µ-opioid receptor.[6] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to analgesia but also to life-threatening respiratory depression.
The binding of 2,4-Difluoro U-48800 to the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] The activated G-protein also modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing the analgesic effects.
Adverse effects such as tolerance and respiratory depression are thought to be mediated, at least in part, by the β-arrestin pathway.[8] Following receptor activation, G-protein receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin, which promotes receptor desensitization and internalization.
Conclusion
This compound represents a significant threat to public health due to its potent opioid activity. This guide provides a foundational understanding of its chemical properties, potential synthesis, analytical identification, and pharmacological effects. The detailed experimental protocols and data, largely based on its close analog U-48800, offer a starting point for forensic laboratories to develop and validate methods for the detection and quantification of this emerging synthetic opioid. Continued research and monitoring are crucial to stay ahead of the evolving landscape of novel psychoactive substances.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. cfsre.org [cfsre.org]
- 4. youtube.com [youtube.com]
- 5. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Emergence of a Novel Synthetic Opioid: A Technical Guide to 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of 2,4-Difluoro U-48800 hydrochloride, a potent synthetic opioid of the U-series. This document details its pharmacological profile, metabolic pathways, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in pharmacology, toxicology, and medicinal chemistry.
Introduction
2,4-Difluoro U-48800 is a structural analog of U-48800, a synthetic opioid developed by the Upjohn company in the 1970s.[1][2] These compounds are part of a broader class of N-(2-aminocycloalkyl)benzamide and acetamide (B32628) derivatives that have been explored for their analgesic properties. The parent compound, U-48800, is a selective agonist for the µ-opioid receptor (MOR).[3] The introduction of fluorine atoms onto the phenyl ring, as seen in 2,4-Difluoro U-48800, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and receptor binding affinity. This document serves to consolidate the available scientific information on this specific fluorinated analog.
Synthesis
The synthesis of this compound follows a general synthetic pathway established for the U-series of opioids.[4] The core of this synthesis involves the acylation of a substituted diamine with a corresponding acyl chloride. A generalized synthetic scheme is presented below.
Generalized Synthetic Pathway
The synthesis can be conceptualized in a few key stages, starting from a commercially available substituted cyclohexanone.
References
- 1. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning | springermedizin.de [springermedizin.de]
- 3. ndews.umd.edu [ndews.umd.edu]
- 4. researchgate.net [researchgate.net]
2,4-Difluoro U-48800 Hydrochloride: A Technical Guide for its Application as a µ-Opioid Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro U-48800 hydrochloride, a novel synthetic compound categorized as a µ-opioid, for its application as an analytical standard. While quantitative pharmacological data on its µ-opioid receptor (MOR) binding affinity and functional potency are not yet publicly available, this document serves as a foundational resource for researchers. It details the necessary experimental protocols to characterize its in vitro pharmacology, outlines the canonical µ-opioid receptor signaling pathway, and provides established analytical methodologies for its detection and quantification. This guide is intended to facilitate further research into the pharmacological profile of this compound and to support its use as a certified reference material in forensic and research settings.
Introduction
This compound is a synthetic opioid structurally related to the U-series of compounds, such as U-47700 and U-48800, which have been identified as new psychoactive substances (NPS). As an analytical reference standard, it plays a crucial role in the accurate identification and quantification of this emerging class of opioids in forensic casework and toxicological studies. The fluorination of the phenyl ring distinguishes it from its dichlorinated analog, U-48800, a modification that may influence its pharmacological properties. It has been suggested that difluorination might result in lower potency at the µ-opioid receptor compared to its chlorinated counterparts, though empirical data is needed to confirm this. This guide provides the necessary theoretical framework and practical methodologies for the scientific community to thoroughly characterize 2,4-Difluoro U-48800 and understand its place within the broader landscape of synthetic opioids.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and for the interpretation of analytical data.
| Property | Value |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride |
| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl |
| Formula Weight | 346.8 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
µ-Opioid Receptor Signaling Pathways
Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist such as 2,4-Difluoro U-48800 is expected to initiate a cascade of intracellular signaling events. These pathways are primarily responsible for the analgesic effects of opioids, but also their adverse effects. The two main signaling cascades are the G-protein dependent pathway and the β-arrestin mediated pathway.
Figure 1: µ-Opioid Receptor Signaling Pathways.
Experimental Protocols
To determine the in vitro pharmacological profile of this compound, standardized receptor binding and functional assays are required. The following protocols are provided as a guide for researchers.
µ-Opioid Receptor Binding Affinity (Ki) Determination
A competitive radioligand binding assay is employed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor. This assay measures the ability of the test compound to displace a known radiolabeled MOR ligand, such as [³H]DAMGO.
Figure 2: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well)
-
[³H]DAMGO (at a concentration near its Kd, typically 1-5 nM)
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM)
-
For non-specific binding control wells, add a high concentration of a non-labeled MOR antagonist (e.g., 10 µM naloxone).
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
µ-Opioid Receptor Functional Activity (EC₅₀) Determination
The functional activity of this compound as a MOR agonist can be determined using a [³⁵S]GTPγS binding assay. This assay measures the extent of G-protein activation upon agonist binding to the receptor.
Figure 3: Workflow for [³⁵S]GTPγS Binding Assay.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well)
-
GDP (typically 10 µM)
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM)
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Assay buffer to a volume of 150 µL.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration of 0.05-0.1 nM) to each well to a final volume of 200 µL.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: As described for the radioligand binding assay.
-
Data Analysis:
-
Calculate specific [³⁵S]GTPγS binding by subtracting non-specific binding.
-
Plot the percentage of maximal stimulation (relative to a full agonist like DAMGO) against the logarithm of the concentration of this compound.
-
Determine the half-maximal effective concentration (EC₅₀) and the maximal effect (Emax) by non-linear regression analysis of the dose-response curve.
-
Analytical Methodologies
The detection and quantification of this compound in forensic and research samples are typically achieved using hyphenated chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of U-series opioids. The compound is typically derivatized prior to analysis to improve its chromatographic properties. Electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be compared to spectral libraries for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of 2,4-Difluoro U-48800 in complex biological matrices such as blood and urine. A validated method would typically involve solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Conclusion
This compound is an important analytical standard for the forensic and research communities investigating the emergence of novel synthetic opioids. While its in vitro pharmacological profile at the µ-opioid receptor is yet to be fully elucidated, this technical guide provides the necessary framework and detailed experimental protocols for its characterization. The provided methodologies for receptor binding and functional assays, along with the overview of the µ-opioid signaling pathway and analytical techniques, will empower researchers to generate the critical quantitative data needed to understand the potency and efficacy of this compound. Such data will be invaluable for assessing its potential physiological and toxicological effects.
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro U-48800 hydrochloride is a novel synthetic opioid classified as a "utopioid"[1][2][3]. It is an analytical reference standard intended for research and forensic applications[1]. As a derivative of U-48800, a compound known to be a kappa-opioid receptor agonist with moderate affinity for the mu-opioid receptor, 2,4-Difluoro U-48800 is presumed to interact with the opioid receptor system[4]. The emergence of such novel psychoactive substances (NPS) presents a continuous challenge for analytical and forensic laboratories, necessitating the development of robust and validated analytical methods for their detection and quantification.[5][6]
This document provides detailed application notes and protocols for the analytical method development of this compound. The methodologies are based on established analytical techniques for U-48800 and other related synthetic opioids, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Information:
| Property | Value |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[1] |
| Chemical Formula | C₁₇H₂₄F₂N₂O • HCl[1] |
| Formula Weight | 346.8 g/mol [1] |
| CAS Number | 2740304-36-1[1] |
| Chemical Structure |
|
Signaling Pathway
As a utopioid, 2,4-Difluoro U-48800 is expected to act on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor initiates a signaling cascade that leads to analgesic and other physiological effects. A simplified diagram of the µ-opioid receptor signaling pathway is presented below.
Caption: Simplified μ-Opioid Receptor Signaling Pathway.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the identification of novel psychoactive substances. The following protocol is adapted from methods used for U-48800 and its analogs.
1.1. Sample Preparation (Solid-Phase Extraction - SPE)
Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol:
-
Sample Pre-treatment: To 1 mL of biological sample (e.g., whole blood, urine), add an internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
1.2. GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
1.3. Predicted Mass Fragmentation
Based on the fragmentation of U-48800, the following key fragments can be predicted for 2,4-Difluoro U-48800. The molecular ion ([M]⁺) is expected at m/z 310 (for the free base).
| m/z | Predicted Fragment |
| 310 | [M]⁺ (Molecular Ion of free base) |
| 265 | [M - C₂H₅N]⁺ |
| 125 | [C₇H₅F₂]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 84 | [C₅H₁₀N]⁺ (likely base peak) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of NPS in biological matrices.[7]
2.1. Sample Preparation
The same SPE protocol as described for GC-MS can be utilized. Alternatively, a protein precipitation or liquid-liquid extraction can be performed.
2.2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Sciex 6500 QTRAP or equivalent |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution |
2.3. Predicted MRM Transitions
Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer. Predicted precursor and product ions are:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 311.2 (for [M+H]⁺) | 84.1 | (To be optimized) |
| 311.2 (for [M+H]⁺) | 125.0 | (To be optimized) |
Data Presentation
Quantitative data should be summarized in tables for clear comparison of different analytical runs or sample types.
Table 1: GC-MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Limit of Detection (LOD) | (To be determined) | S/N ≥ 3 |
| Limit of Quantification (LOQ) | (To be determined) | S/N ≥ 10 |
| Precision (%RSD) | <15% | ≤15% |
| Accuracy (%Bias) | ±15% | ±15% |
| Recovery (%) | (To be determined) | 80-120% |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥0.995 |
| Limit of Detection (LOD) | (To be determined) | S/N ≥ 3 |
| Limit of Quantification (LOQ) | (To be determined) | S/N ≥ 10 |
| Precision (%RSD) | <15% | ≤15% |
| Accuracy (%Bias) | ±15% | ±15% |
| Matrix Effect (%) | (To be determined) | 85-115% |
Conclusion
The provided protocols offer a comprehensive starting point for the development of robust and reliable analytical methods for the detection and quantification of this compound. Method validation must be performed according to established guidelines to ensure the accuracy and precision of the results. The continuous emergence of new synthetic opioids necessitates ongoing research and method development to support forensic and clinical toxicology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U-48800 - Wikipedia [en.wikipedia.org]
- 5. File:2,4-Difluoro-U-48800 structure.png - Wikimedia Commons [commons.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,4-Difluoro U-48800 Hydrochloride in Human Whole Blood by LC-MS/MS
For Research and Forensic Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid, in human whole blood. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by a rapid and robust LC-MS/MS analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals involved in the study of novel psychoactive substances and for forensic toxicology applications.
Introduction
2,4-Difluoro U-48800 is a synthetic opioid and a structural analog of U-48800, a compound that has been identified in the illicit drug market.[1] As with other novel psychoactive substances, the emergence of 2,4-Difluoro U-48800 necessitates the development of reliable analytical methods for its detection and quantification in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for the analysis of potent synthetic opioids which are often present at low concentrations.[2] This application note provides a complete workflow, from sample preparation to data acquisition, for the analysis of this compound in human whole blood.
Chemical Information
| Compound | This compound |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[3] |
| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl[3] |
| Formula Weight | 346.8 g/mol [3] |
| Chemical Structure |
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of U-48800 and other synthetic opioids from whole blood.[1][4]
Materials:
-
Human whole blood
-
This compound standard
-
Internal Standard (IS) (e.g., U-48800-d₆ or other suitable deuterated analog)
-
Phosphate (B84403) buffer (pH 6.0)
-
Acetonitrile
-
Mixed-mode cation exchange SPE cartridges
-
Ammonium hydroxide (B78521)
-
Dichloromethane
-
Isopropanol
Procedure:
-
To 1 mL of human whole blood in a glass tube, add 20 µL of the internal standard working solution.
-
Add 2 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of phosphate buffer (pH 6.0), followed by 3 mL of acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Predicted MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions for 2,4-Difluoro U-48800 are predicted based on the fragmentation patterns of U-48800 and other related synthetic opioids. The precursor ion will be the protonated molecule [M+H]⁺. The exact masses may vary slightly depending on the instrument calibration. It is crucial to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| 2,4-Difluoro U-48800 | 311.2 | Predicted: ~155.1 | Predicted: ~84.1 |
| Internal Standard (e.g., U-48800-d₆) | 349.2 | To be determined | To be determined |
Note: The predicted product ions are based on common fragmentation pathways for U-series compounds, including cleavage of the amide bond and fragmentation of the dimethylaminocyclohexyl moiety. The addition of two fluorine atoms to the phenyl ring increases the precursor mass by 36 Da compared to U-48800.
Data Presentation
The quantitative data obtained from the analysis of calibration standards and quality control samples should be summarized in tables for clear comparison.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Quality Control (QC) Sample Data
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Accuracy | % RSD |
| Low | 0.3 | |||
| Medium | 8 | |||
| High | 80 |
Mandatory Visualizations
References
Application Note: Detection of 2,4-Difluoro U-48800 Hydrochloride using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid. Due to the limited availability of specific analytical protocols for this compound, this method has been developed based on established procedures for other U-type opioids and synthetic analgesics.[1][2][3] The protocol provides guidelines for sample preparation from solid materials and biological matrices, as well as recommended GC-MS parameters. This document is intended for researchers, scientists, and professionals in the fields of forensic science, clinical toxicology, and drug development.
Introduction
The emergence of novel psychoactive substances (NPS), including potent synthetic opioids, presents a significant challenge to public health and safety. The U-type opioids, such as U-48800, are a class of synthetic analgesics with structures distinct from fentanyl and its analogues.[3][4][5] Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique in forensic and analytical laboratories for the detection of synthetic opioids due to its sensitivity and specificity.[1][2] This application note provides a comprehensive protocol for the detection of this compound, offering a starting point for method development and validation.
Experimental
Sample Preparation
Solid Drug Material:
A straightforward procedure for preparing solid samples involves dissolution in an organic solvent.[3]
-
Accurately weigh approximately 2.5 mg of the homogenized sample powder.[3]
-
Dissolve the sample in 1 mL of methanol (B129727) (MeOH) and vortex for 1 minute to ensure complete dissolution.[3]
-
Centrifuge the sample to pellet any insoluble materials.[3]
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.[3]
Biological Matrices (Urine/Blood):
For biological samples, a liquid-liquid extraction (LLE) is recommended to remove matrix interferences.[2][6]
-
To 1 mL of the biological sample (urine or plasma), add an appropriate internal standard (e.g., a deuterated analog if available).
-
Basify the sample to a pH of approximately 12 by adding 2 mL of 1.32 M ammonium (B1175870) hydroxide (B78521).[6]
-
Add 5 mL of an appropriate extraction solvent, such as 1-chlorobutane.[6]
-
Vortex the mixture for 5 minutes, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., 100 µL of methanol or ethyl acetate) for GC-MS analysis.[2]
GC-MS Instrumentation and Parameters
The following instrumental parameters are proposed and may require optimization based on the specific instrumentation used. The parameters are based on typical methods for the analysis of synthetic opioids.[6][7]
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Agilent HP-5ms UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6][7] |
| Carrier Gas | Helium at a constant flow rate of 0.8 mL/min[6][7] |
| Inlet Mode | Pulsed Splitless (25 psi for 1 min, followed by a 50 mL/min purge flow)[6][7] |
| Injector Temperature | 250°C[6][7] |
| Injection Volume | 1 µL[6][7] |
| Oven Temperature Program | Initial temperature of 40°C, hold for 3 min, then ramp at 8°C/min to 300°C, and hold for 3 min[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
| Compound | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Fentanyl | Urine | - | 5 | 5-10 | [6] |
| Acetylfentanyl | Urine | - | 20 | 20-100 | [6] |
| Fentanyl | Plasma | - | 10 | 10-20 | [6] |
| Acetylfentanyl | Plasma | - | 50 | 50-200 | [6] |
| U-48800 | Blood | 0.27 (lowest concentration detected) | - | - | [8][9] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound in solid and biological samples.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ammonium hydroxide (1.32 M)
-
1-Chlorobutane (HPLC grade)
-
Nitrogen gas (high purity)
-
Autosampler vials with inserts
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator
2. Standard Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
If an internal standard is used, add a constant amount to each calibration standard and sample.
3. Sample Preparation
-
For Solid Samples: Follow the protocol outlined in the "Sample Preparation" section.
-
For Biological Samples: Follow the liquid-liquid extraction protocol detailed in the "Sample Preparation" section.
4. GC-MS Analysis
-
Set up the GC-MS system with the parameters listed in the "GC-MS Instrumentation and Parameters" table.
-
Inject 1 µL of the prepared standards and samples.
-
Acquire data in both full scan and SIM mode. For SIM mode, select characteristic ions of 2,4-Difluoro U-48800. The molecular formula of U-48800 is C₁₇H₂₄Cl₂N₂O, and while the exact fragmentation of the difluoro analog is not specified, characteristic ions should be determined from a full scan injection of a standard.
5. Data Analysis
-
Qualitative Analysis: Identify 2,4-Difluoro U-48800 in samples by comparing the retention time and mass spectrum with that of the reference standard. A study on U-48800 reported a retention time of 13.42 minutes, which can serve as an approximate reference.[3]
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Studies of 2,4-Difluoro U-48800 Hydrochloride in Rodent Models
Disclaimer: To date, specific in vivo studies on 2,4-Difluoro U-48800 hydrochloride in rodent models have not been extensively published. The following application notes and protocols are based on the known pharmacology of the parent compound, U-48800, and established methodologies for the preclinical evaluation of µ-opioid receptor agonists. All proposed experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Introduction
2,4-Difluoro U-48800 is a synthetic opioid analgesic that is an analogue of U-47700. Structurally, it is a derivative of U-48800 with two fluorine atoms substituted on the phenyl ring. Like its parent compounds, it is believed to act as a selective agonist of the µ-opioid receptor (MOR). The following document provides detailed protocols for the in vivo characterization of this compound in rodent models, focusing on its analgesic efficacy, potential side effects, and receptor-mediated signaling.
Mechanism of Action: µ-Opioid Receptor Signaling
2,4-Difluoro U-48800 is presumed to exert its effects through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, ultimately resulting in the desired analgesic effects, but also potential adverse effects such as respiratory depression and constipation.
µ-Opioid Receptor Signaling Pathway
Quantitative Data Summary
As there is no specific in vivo quantitative data for this compound, the following tables present hypothetical data based on the reported potency of U-48800 being approximately 7.5 times that of morphine in animal models[1]. These tables are intended to serve as a template for data presentation.
Table 1: Antinociceptive Effects in the Hot Plate Test (Mice)
| Compound | Dose (mg/kg, s.c.) | Latency (seconds, mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 5.2 ± 0.4 | 0 |
| Morphine | 10 | 18.5 ± 1.2 | 55.4 |
| 2,4-Difluoro U-48800 HCl (Hypothetical) | 0.5 | 12.1 ± 0.9 | 28.7 |
| 2,4-Difluoro U-48800 HCl (Hypothetical) | 1.0 | 20.3 ± 1.5 | 62.9 |
| 2,4-Difluoro U-48800 HCl (Hypothetical) | 2.0 | 28.7 ± 2.1 | 97.9 |
Table 2: Effects on Locomotor Activity (Rats)
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, mean ± SEM) |
| Vehicle | - | 3500 ± 250 |
| Morphine | 5 | 5200 ± 310 |
| 2,4-Difluoro U-48800 HCl (Hypothetical) | 0.25 | 4100 ± 280 |
| 2,4-Difluoro U-48800 HCl (Hypothetical) | 0.5 | 5800 ± 350 |
| 2,4-Difluoro U-48800 HCl (Hypothetical) | 1.0 | 4500 ± 300 |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to characterize the pharmacological profile of this compound in rodent models.
Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test
This protocol is designed to evaluate the analgesic efficacy of this compound in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
Animal enclosures
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle (sterile saline) via subcutaneous (s.c.) injection.
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and record the response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Hot Plate Test Experimental Workflow
Protocol 2: Evaluation of Locomotor Activity
This protocol assesses the effect of this compound on spontaneous locomotor activity in rats, which can be indicative of central nervous system stimulation or sedation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Acclimation: Habituate rats to the testing room for at least 1 hour.
-
Habituation to Chamber: Place each rat in the center of the open field chamber and allow it to explore freely for 30 minutes to establish a baseline activity level.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Activity Monitoring: Immediately after injection, return the rat to the activity chamber and record locomotor activity for a predefined period (e.g., 60 or 120 minutes).
-
Data Analysis: Analyze the data collected by the software to determine parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
Protocol 3: Assessment of Physical Dependence via Naloxone-Precipitated Withdrawal
This protocol is used to determine if chronic administration of this compound induces physical dependence.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Naloxone (B1662785) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Observation chambers
Procedure:
-
Chronic Administration: Administer this compound or vehicle to mice twice daily for a period of 5-7 days.
-
Withdrawal Precipitation: On the final day, 2 hours after the last dose of this compound or vehicle, administer a challenge dose of naloxone (e.g., 1 mg/kg, s.c.).
-
Observation: Immediately place the mice in individual observation chambers and record the occurrence of withdrawal signs (e.g., jumping, wet dog shakes, paw tremors, ptosis, diarrhea) for 30 minutes.
-
Scoring: Assign a weighted score to each withdrawal sign to obtain a global withdrawal score for each animal.
Conclusion
The provided application notes and protocols offer a framework for the initial in vivo characterization of this compound in rodent models. While based on the known properties of related compounds and standard pharmacological methods, researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. Further studies will be necessary to fully elucidate the in vivo pharmacological profile, including its therapeutic potential and safety liabilities.
References
Application Notes and Protocols for Receptor Binding Assay of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a receptor binding assay for the synthetic opioid, 2,4-Difluoro U-48800 hydrochloride. This compound is a derivative of U-48800, which is known to be a selective kappa-opioid receptor (KOR) agonist with moderate affinity for the mu-opioid receptor (MOR).[1] The following protocols are adapted from established methodologies for similar U-series opioids and kappa-opioid receptor ligands.[2][3]
Introduction
This compound is a novel synthetic opioid. Understanding its receptor binding profile is crucial for elucidating its pharmacological and toxicological effects. Receptor binding assays are essential in vitro tools used to determine the affinity of a ligand for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound. The data generated from these assays, such as the inhibition constant (Ki), are fundamental for drug development and structure-activity relationship (SAR) studies.
Principle of the Assay
The receptor binding assay described here is a competitive radioligand binding assay. It measures the ability of this compound to compete with a known high-affinity radioligand for binding to opioid receptors, primarily the kappa-opioid receptor (KOR). The assay is performed using cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).[2] The amount of radioligand bound to the receptor is quantified in the presence of varying concentrations of the test compound, allowing for the determination of its binding affinity.
Data Presentation
Table 1: Hypothetical Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Hill Slope | n |
| Kappa (κ) | [3H]U-69,593 | 2,4-Difluoro U-48800 | 15.8 | -0.95 | 3 |
| Mu (μ) | [3H]DAMGO | 2,4-Difluoro U-48800 | 250.4 | -1.02 | 3 |
| Delta (δ) | [3H]Naltrindole | 2,4-Difluoro U-48800 | >1000 | N/A | 3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Cell Lines: Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
Radioligand: [3H]U-69,593 (for KOR binding), a selective KOR agonist.[2][4]
-
Non-specific Binding Control: Unlabeled U-69,593 or another suitable KOR agonist at a high concentration (e.g., 10 µM).[2]
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for radioactive counting.
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Multi-well plates: 96-well format recommended.
-
Cell Scraper and Homogenizer.
Protocol 1: Cell Membrane Preparation from CHO-hKOR Cells
-
Cell Culture: Grow CHO-hKOR cells to confluency in appropriate culture flasks.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into ice-cold membrane preparation buffer.
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Final Centrifugation: Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C.
-
Storage: Discard the supernatant and resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
Assay Buffer
-
A constant concentration of [3H]U-69,593 (e.g., 0.5 nM).
-
Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of unlabeled U-69,593 (e.g., 10 µM) instead of the test compound.[2]
-
For determining total binding, add assay buffer instead of the test compound or non-specific control.
-
-
Initiate Reaction: Add the prepared cell membranes (e.g., 20-50 µg of protein) to each well to a final volume of 1 mL.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[2]
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow for the receptor binding assay.
Caption: Simplified KOR signaling pathway.
References
Application Notes and Protocols for the Analysis of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro U-48800 is a synthetic opioid and an analogue of U-48800, belonging to the U-type (utopioid) class of compounds. These substances are characterized by a 1,2-trans-cyclohexanediamino moiety linked to a phenyl or benzyl (B1604629) group via a carbonyl group. As a novel psychoactive substance (NPS), the development of robust and validated analytical methods for the detection and quantification of 2,4-Difluoro U-48800 in various matrices is crucial for forensic toxicology, clinical analysis, and drug development research.
This document provides detailed application notes and protocols for the sample preparation and analysis of 2,4-Difluoro U-48800 hydrochloride. The methodologies described are based on established techniques for the analysis of U-series compounds and other synthetic opioids. It is important to note that while these protocols provide a strong foundation, method validation for the specific analyte, 2,4-Difluoro U-48800, is essential in any laboratory implementing these procedures.
Quantitative Data Summary
Currently, specific quantitative data for the analysis of 2,4-Difluoro U-48800 in biological matrices, such as recovery rates, limit of detection (LOD), and limit of quantification (LOQ), are not widely available in peer-reviewed literature. However, in-vitro pharmacological data is available and provides insight into its biological activity.
| Parameter | Value | Reference |
| In-vitro µ-opioid receptor (MOR) activation (EC50) | > 22 µM | [1] |
Note: The EC50 value indicates that 2,4-Difluoro U-48800 is a partial agonist at the µ-opioid receptor. Further quantitative analysis of this compound in biological samples is necessary to establish forensically and clinically relevant concentration ranges. For comparison, a validated method for the analysis of U-48800 and related compounds in whole blood reported a quantification range of 0.27–6.2 ng/mL.[2]
Experimental Protocols
The following protocols are recommended for the sample preparation of this compound from common biological matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood
This protocol is adapted from established methods for the extraction of U-series opioids from whole blood.[2]
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., a deuterated analogue of 2,4-Difluoro U-48800 or a structurally similar compound)
-
Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0)
-
Mixed-mode solid-phase extraction cartridges (e.g., C8/SCX)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Sample Pre-treatment: To 1 mL of whole blood, add the internal standard and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute the analyte from the cartridge with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol is a general procedure for the extraction of synthetic opioids from urine and can be adapted for 2,4-Difluoro U-48800.[3][4][5]
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Cation-exchange SPE cartridges (e.g., SCX)
-
Methanol
-
Ethyl acetate
-
Ammonium hydroxide
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Sample Pre-treatment: To 2 mL of urine, add the internal standard and 2 mL of 0.1 M phosphate buffer (pH 7.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 7.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of 2,4-Difluoro U-48800.
Opioid Receptor Signaling Pathway
Synthetic opioids like 2,4-Difluoro U-48800 primarily exert their effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the µ-opioid receptor (MOR) initiates two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to adverse effects such as respiratory depression and tolerance.[6][7][8][9][10]
Caption: Simplified opioid receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
Quantitative Analysis of 2,4-Difluoro U-48800 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro U-48800 hydrochloride is a synthetic opioid and an analogue of U-48800, categorized as a utopioid.[1][2][3] As a research and forensic analytical standard, the development of robust quantitative methods is crucial for its accurate detection and quantification in various matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted technique for the analysis of novel psychoactive substances.[4][5] The methodologies are based on established protocols for structurally similar compounds, such as U-48800 and other synthetic opioids.[4][5][6]
Chemical Information
| Property | Value |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[1] |
| CAS Number | 2740304-36-1[1] |
| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl[1] |
| Formula Weight | 346.8 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A crystalline solid[1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml[1] |
| Storage | -20°C[1] |
Quantitative Analysis Protocol using LC-MS/MS
This protocol outlines a method for the quantitative analysis of 2,4-Difluoro U-48800 in biological matrices such as whole blood or plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting synthetic opioids from biological matrices.[4][5]
Materials:
-
SPE Cartridges (e.g., Mixed-Mode Cation Exchange)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Internal Standard (IS) solution (e.g., a deuterated analogue of 2,4-Difluoro U-48800 or a structurally similar compound not expected to be in the sample)
-
Vortex mixer
-
Centrifuge
-
SPE Manifold
Procedure:
-
Sample Pre-treatment: To a 1 mL aliquot of the biological sample (e.g., whole blood), add the internal standard and vortex to mix.
-
Lysis/Precipitation (for whole blood): Add 2 mL of acetonitrile, vortex, and centrifuge to precipitate proteins. Transfer the supernatant for loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of 2,4-Difluoro U-48800 |
| Product Ions (Q3) | At least two specific product ions for quantification and qualification. |
| Collision Energy | Optimized for each transition. |
| Source Temperature | 500°C |
Note: The specific precursor and product ions, as well as collision energies, must be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the described method, based on typical validation results for similar synthetic opioid assays.[4][5][6]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow
Caption: Quantitative Analysis Workflow
Hypothetical Signaling Pathway for a Utopioid
As a utopioid and an analogue of the kappa-opioid receptor agonist U-48800, 2,4-Difluoro U-48800 is expected to interact with opioid receptors, primarily the kappa-opioid receptor (KOR).[7] The following diagram illustrates a simplified, hypothetical signaling pathway following KOR activation.
Caption: Hypothetical KOR Signaling Pathway
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of this compound. The LC-MS/MS method, coupled with solid-phase extraction, is a sensitive and specific approach suitable for research and forensic applications. Method validation according to established guidelines is essential to ensure the reliability of the results. The included diagrams provide a clear visual representation of the experimental workflow and a potential biological mechanism of action for this novel synthetic opioid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. | Semantic Scholar [semanticscholar.org]
- 7. U-48800 - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Stability Testing and Forced Degradation of 2,4-Difluoro U-48800 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Difluoro U-48800 is a synthetic opioid and a structural analog of U-48800, a novel psychoactive substance (NPS). As with many research chemicals, comprehensive data on its chemical stability is scarce. Stability testing is a critical component in the lifecycle of any chemical compound, providing essential information on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are intentionally performed under more severe conditions than standard stability tests to identify likely degradation products and establish degradation pathways.[1] This knowledge is fundamental for developing stable formulations, establishing appropriate storage conditions, and creating validated, stability-indicating analytical methods.[2][3]
While specific degradation pathways for 2,4-Difluoro U-48800 are not publicly documented, studies on the related U-series compounds and other synthetic opioids, such as fentanyl analogs, can provide insights into potential chemical liabilities.[4][5] Common degradation pathways for similar molecules include hydrolysis, oxidation, and N-dealkylation.[5]
This document provides a comprehensive protocol for conducting forced degradation studies on 2,4-Difluoro U-48800 hydrochloride to assess its intrinsic stability and identify potential degradation products.
Experimental Workflow and Logic
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for the forced degradation study of 2,4-Difluoro U-48800 HCl.
Forced Degradation Protocols
These protocols are designed to induce degradation of approximately 5-20%, which is typically sufficient to detect and identify degradation products without leading to complex secondary degradation.[3] A control sample, protected from stress conditions, should be analyzed at each time point.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Purified water (Type I)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid or Ammonium formate (B1220265) (for mobile phase)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector
-
Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) for identification[6][7][8]
-
Calibrated pH meter
-
Thermostatic oven
-
Photostability chamber (compliant with ICH Q1B guidelines)[2]
-
Volumetric flasks, pipettes, and vials
3. Preparation of Stock Solution Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water. This solvent choice is generally suitable for initial studies, but may need optimization based on solubility.
4. Stress Conditions
4.1 Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
4.2 Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Keep the solution at room temperature (25°C). Basic conditions often promote faster degradation than acidic ones.
-
Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
4.3 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at time points (e.g., 2, 8, 24 hours).
-
There is no need to quench the reaction if the sample is analyzed promptly, as the peroxide will be diluted.
-
Dilute with mobile phase for analysis.
4.4 Thermal Degradation
-
In Solution: Place a tightly capped vial of the stock solution in an oven at 80°C.
-
Solid State: Place a small amount (e.g., 5 mg) of solid this compound powder in an open glass vial and place it in an oven at 80°C.
-
Sample the solution or dissolve a portion of the solid at time points (e.g., 24, 48, 72 hours).
-
Dilute with mobile phase for analysis.
4.5 Photolytic Degradation
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.
-
Analyze the samples after the exposure period.
Analytical Method: Stability-Indicating LC-MS/MS
A robust, stability-indicating method is one that can separate the parent drug from all identified degradation products.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[6]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection:
-
UV/DAD: Monitor at an appropriate wavelength (e.g., 220 nm and 260 nm).
-
MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor for the parent mass and perform full scans to detect unknown degradant masses.
-
Data Presentation
Quantitative results should be summarized to track the loss of the parent compound and the formation of degradation products over time.
Table 1: Summary of Forced Degradation Results for 2,4-Difluoro U-48800 HCl
| Stress Condition | Time (hours) | Assay of Parent (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
|---|---|---|---|---|---|---|
| 0.1 M HCl @ 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 8 | 94.2 | 3.1 (DP1) | ND | 3.1 | 97.3 | |
| 24 | 85.5 | 8.9 (DP1) | 1.2 (DP2) | 10.1 | 95.6 | |
| 0.1 M NaOH @ 25°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 4 | 91.3 | 6.5 (DP1) | ND | 6.5 | 97.8 | |
| 24 | 72.8 | 21.4 (DP1) | 2.0 (DP2) | 23.4 | 96.2 | |
| 3% H₂O₂ @ 25°C | 0 | 100.0 | ND | ND | ND | 100.0 |
| 8 | 98.1 | 1.1 (DP3) | ND | 1.1 | 99.2 | |
| 24 | 95.7 | 2.5 (DP3) | ND | 2.5 | 98.2 | |
| Thermal (80°C) | 0 | 100.0 | ND | ND | ND | 100.0 |
| 72 | 99.5 | ND | ND | <0.1 | 99.5 |
| Photolytic | 24 | 99.8 | ND | ND | <0.1 | 99.8 |
ND: Not Detected. DP: Degradation Product. Mass balance is calculated as [% Parent + % Total Impurities]. Values are for illustrative purposes.
Potential Degradation Pathways
Based on the known metabolism of U-48800 and degradation of fentanyl analogs, the following pathways are hypothesized for 2,4-Difluoro U-48800.[4][5] The amide bond is a likely point of hydrolysis, and the tertiary amines are susceptible to oxidation and dealkylation.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. sgs.com [sgs.com]
- 4. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
- 7. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools [mdpi.com]
- 8. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Metabolism of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the in vitro metabolism of the novel synthetic opioid, 2,4-Difluoro U-48800 hydrochloride. The information presented is primarily based on metabolic studies of the parent compound, U-48800, and serves as a predictive guide for its 2,4-difluoro analog.
Introduction
2,4-Difluoro U-48800 is a structural analog of the potent synthetic opioid U-48800. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the development of analytical methods for its detection in biological matrices. In vitro metabolism studies are a critical first step in this process, providing insights into the metabolic pathways and the enzymes responsible for the biotransformation of the compound.
Based on studies of U-48800, the primary metabolic pathways are anticipated to be N-dealkylation and hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) isoforms CYP2C19 and CYP3A4.[1][2] A total of 13 phase I metabolites and one phase II metabolite have been identified for the parent compound U-48800.[1][2]
Predicted Metabolic Pathways
The proposed metabolic pathways for 2,4-Difluoro U-48800 are illustrated below. These pathways are extrapolated from the known metabolism of U-48800. The primary reactions are expected to involve the dimethylamino group and the cyclohexyl ring.
Caption: Predicted metabolic pathway of 2,4-Difluoro U-48800.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro metabolism of U-48800, which can be used as a reference for studies on its 2,4-difluoro analog.
| Parameter | Value | Enzyme(s) | Notes |
| Metabolic Stability | |||
| In vitro t1/2 | Moderate | Pooled Human Liver S9 | Half-life in the metabolic system. |
| Intrinsic Clearance (CLint) | Moderate | Pooled Human Liver S9 | Measure of the intrinsic metabolic capacity. |
| Major Metabolites | |||
| N-Demethyl U-48800 | Major | CYP2C19, CYP3A4 | Primary Phase I metabolite. |
| Hydroxy U-48800 | Major | CYP2C19, CYP3A4 | Multiple isomers possible. |
| N-Demethyl-hydroxy U-48800 | Major | CYP2C19, CYP3A4 | Combination of N-dealkylation and hydroxylation. |
| Phase II Metabolism | |||
| Glucuronide Conjugate | Minor | UGTs | One Phase II metabolite has been identified for U-48800.[1][2] |
Data is based on studies of U-48800 and is predictive for 2,4-Difluoro U-48800.
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol outlines the procedure to determine the metabolic stability of 2,4-Difluoro U-48800 in human liver S9 fractions.
References
Application Note: Identification of Putative Metabolites of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro U-48800 is a synthetic opioid belonging to the U-type series of compounds, which are structurally distinct from fentanyl and its analogues. As a novel psychoactive substance (NPS), understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This application note provides a detailed protocol for the in-vitro identification of metabolites of 2,4-Difluoro U-48800 hydrochloride using human liver microsomes (HLMs) and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The predicted metabolic pathways are extrapolated from published data on the closely related analogue, U-48800.
Predicted Metabolic Pathways
Based on studies of U-48800, the metabolism of 2,4-Difluoro U-48800 is anticipated to proceed primarily through Phase I reactions, with the potential for subsequent Phase II conjugation. The primary metabolic transformations are expected to be N-dealkylation and hydroxylation, catalyzed mainly by cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2]
Key Predicted Phase I Metabolic Reactions:
-
N-Demethylation: Removal of one or both methyl groups from the dimethylamino moiety. This is often a major metabolic pathway for compounds containing this functional group.
-
Hydroxylation: Addition of a hydroxyl group to the cyclohexyl ring or other aliphatic parts of the molecule.
-
Combined Reactions: A combination of N-dealkylation and hydroxylation can lead to a variety of metabolites.
Potential Phase II Metabolic Reaction:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite, increasing its water solubility for excretion.
Experimental Protocols
This section details the necessary protocols for the in-vitro metabolism study of this compound.
Protocol 1: In-Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To generate metabolites of this compound using a subcellular liver fraction.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Methanol (ice-cold)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine 183 µL of 100 mM phosphate buffer, 2 µL of a 1 mg/mL solution of this compound in methanol, and 5 µL of 20 mg/mL HLMs.
-
Prepare a negative control sample by replacing the HLM solution with phosphate buffer.
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for up to 90 minutes at 37°C with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the sample vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at approximately 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis for Metabolite Identification
Objective: To separate and identify the putative metabolites of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap)
LC Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for parent ions and data-dependent MS/MS or product ion scan for fragmentation analysis.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.
-
Data Analysis: Utilize metabolite identification software to predict and confirm elemental compositions and structures based on accurate mass measurements and fragmentation patterns.
Data Presentation
The following table summarizes the predicted metabolites of 2,4-Difluoro U-48800 based on the known metabolism of U-48800.[1][2] The exact masses will need to be calculated based on the precise molecular formula of 2,4-Difluoro U-48800.
| Putative Metabolite | Metabolic Reaction | Predicted Change in Mass (Da) | Notes |
| M1 | N-Demethylation | -14.01565 | Loss of a CH₂ group |
| M2 | N,N-Didesmethylation | -28.03130 | Loss of two CH₂ groups |
| M3 | Hydroxylation | +15.99491 | Addition of an oxygen atom |
| M4 | N-Demethylation + Hydroxylation | +1.97926 | Combination of M1 and M3 |
| M5 | N,N-Didesmethylation + Hydroxylation | -12.03639 | Combination of M2 and M3 |
| M6 | Glucuronidation of M3 | +192.02188 | Addition of C₆H₈O₆ |
Visualizations
Logical Workflow for Metabolite Identification
References
Handling and safety precautions for "2,4-Difluoro U-48800 hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,4-Difluoro U-48800 hydrochloride is a potent synthetic opioid intended for research purposes only. It is not for human or veterinary use. All handling and experimental procedures must be conducted by trained personnel in a controlled laboratory setting, adhering to strict safety protocols. The information provided here is for guidance and does not replace a comprehensive risk assessment that should be performed by the user's institution.
Introduction
This compound is a synthetic opioid belonging to the U-series of compounds, which were originally developed in the 1970s. As a research chemical, it is crucial to understand its pharmacological properties and to implement rigorous safety measures during its handling and use. This document provides detailed application notes and protocols to ensure the safety of laboratory personnel and the integrity of experimental data.
Pharmacological Profile
Limited pharmacological data is available for this compound. However, in vitro studies have begun to characterize its activity at opioid receptors.
Key Findings:
-
In a study characterizing non-fentanyl synthetic opioids, 2,4-Difluoro U-48800 was found to be a weak partial agonist at the µ-opioid receptor (MOR).[1][2]
-
Maximum receptor activation was not achieved, and the EC50 value was determined to be greater than 22 µM.[1][2] This suggests a lower potency compared to other potent opioids.
-
The related compound, U-48800, is reported to be a selective agonist of the µ-opioid receptor with a potency approximately 7.5 times that of morphine in animal models.[3] The difluoro substitution in 2,4-Difluoro U-48800 significantly impacts its activity.
Quantitative Pharmacological Data
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| 2,4-Difluoro U-48800 | µ-opioid (MOR) | Functional Assay | EC50 | > 22 µM | [1][2] |
| U-48800 | µ-opioid (MOR) | Animal Model | Potency vs. Morphine | ~7.5x | [3] |
Safety and Handling Precautions
Given its classification as a potent synthetic opioid, this compound must be handled with extreme caution. The following precautions are based on guidelines for handling highly potent compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear in the outer glove. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator (e.g., P100, PAPR). | Protects against inhalation of aerosolized powder. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Lab Coat/Coveralls | A dedicated lab coat, preferably disposable or a Tyvek suit. | Protects skin and personal clothing from contamination. |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contaminants outside the designated work area. |
Engineering Controls
-
Ventilation: All work with solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure.
-
Designated Area: A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked with warning signs.
Decontamination and Waste Disposal
-
Surface Decontamination: Decontaminate all surfaces and equipment after use with a suitable decontamination solution. Studies on fentanyl suggest that a solution of soap and water is effective for initial cleaning, followed by a disinfectant like a bleach solution. Avoid using alcohol-based sanitizers as they may enhance dermal absorption.
-
Waste Disposal: All contaminated waste, including PPE, disposable labware, and unused compound, must be disposed of as hazardous waste according to institutional and local regulations.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use bleach or alcohol-based sanitizers on the skin.
-
In case of eye contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
In case of inhalation: Move the affected person to fresh air immediately.
-
In case of ingestion: Do not induce vomiting.
-
Seek immediate medical attention in all cases of exposure. Provide the Safety Data Sheet (SDS) or this document to the medical personnel.
-
Naloxone (B1662785): Naloxone is an opioid antagonist that can reverse the effects of an opioid overdose. Ensure that naloxone is readily available in the laboratory and that personnel are trained in its administration.
Application Notes and Experimental Protocols
Due to the limited specific experimental data for this compound, the following protocols are generalized based on its known use in in-vitro pharmacological assays.
Application: In-Vitro µ-Opioid Receptor (MOR) Activation Assays
This compound can be used as a tool compound to study the structure-activity relationships of the U-series of opioids and to characterize its interaction with the µ-opioid receptor. It has been evaluated in functional assays that measure G-protein activation or β-arrestin recruitment upon receptor stimulation.[1][2]
Protocol: General Procedure for In-Vitro MOR Functional Assay
This protocol provides a general workflow for assessing the activity of this compound in a cell-based functional assay.
Materials:
-
This compound
-
Cell line expressing the µ-opioid receptor (e.g., HEK293-MOR)
-
Cell culture medium and supplements
-
Assay buffer
-
Assay-specific reagents (e.g., cAMP detection kit, β-arrestin reporter system)
-
Reference MOR agonist (e.g., DAMGO, morphine)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation:
-
Under appropriate safety precautions (see Section 3), prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing.
-
-
Cell Culture and Plating:
-
Culture the MOR-expressing cells according to standard protocols.
-
Plate the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Assay Performance:
-
Remove the cell culture medium from the wells.
-
Add the diluted this compound solutions and the reference agonist to the appropriate wells.
-
Incubate the plate for the time specified by the assay manufacturer.
-
Add the detection reagents according to the assay protocol.
-
Incubate as required.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader at the appropriate wavelength.
-
Calculate the response for each concentration of the test compound.
-
Normalize the data to the response of a baseline control and a maximal response from the reference agonist.
-
Generate a concentration-response curve and calculate pharmacological parameters such as EC50 and Emax using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Experimental Workflow for In-Vitro Assay
Caption: General workflow for an in-vitro cell-based functional assay.
References
- 1. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays - ProQuest [proquest.com]
- 3. webpoisoncontrol.org [webpoisoncontrol.org]
Application Notes and Protocols for 2,4-Difluoro U-48800 Hydrochloride in G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid, in the study of G-protein coupled receptors (GPCRs), with a primary focus on the kappa-opioid receptor (KOR). Due to the limited specific data on the 2,4-difluoro derivative, the provided information and protocols are largely based on the pharmacological profile of its parent compound, U-48800. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific experimental setup.
Introduction
This compound is a structural analog of U-48800, an opioid analgesic. U-48800 is recognized as a kappa-opioid receptor (KOR) agonist with moderate affinity for the mu-opioid receptor (MOR).[1] The addition of difluoro groups to the phenyl ring is a common medicinal chemistry strategy to potentially alter metabolic stability, binding affinity, and functional activity. Therefore, this compound is a valuable tool for investigating KOR signaling and for structure-activity relationship (SAR) studies in the development of novel analgesics with potentially improved side-effect profiles.
Opioid receptors, including the KOR, are class A GPCRs that primarily couple to inhibitory Gαi/o proteins.[2] Agonist binding to the KOR initiates a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This results in the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, KOR activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) cascades.[3]
Beyond G-protein signaling, agonist-bound GPCRs can also be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[1] β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. The balance between G-protein activation and β-arrestin recruitment, known as functional selectivity or biased agonism, is a critical area of research in drug development, as it may differentiate therapeutic effects from adverse side effects.
Quantitative Data Summary
The following tables summarize the in vitro functional activity of the parent compound, U-48800, and related selective KOR agonists. These values can be used as a reference for designing experiments and interpreting data for this compound.
Table 1: In Vitro Functional Activity of U-48800 in [³⁵S]GTPγS Binding Assay
| Receptor | Parameter | Value (U-48800) | Reference Compound | Value (Reference) |
| Kappa-Opioid Receptor (KOR) | EC₅₀ (nM) | >10,000 | U-69,593 | Not Specified |
| Eₘₐₓ (%) | Not Reached | U-69,593 | 100% | |
| Mu-Opioid Receptor (MOR) | EC₅₀ (nM) | 6,679 | Hydromorphone | Not Specified |
| Eₘₐₓ (%) | 56 | Hydromorphone | 100% |
Data from Otte L, et al. (2022). Efficacy (Eₘₐₓ) is relative to the respective reference full agonist.[4]
Table 2: In Vitro Functional Activity of Reference KOR Agonists
| Assay | Compound | Receptor | Parameter | Value |
| cAMP Inhibition | U-50488 | KOR | EC₅₀ (nM) | ~1-10 |
| β-Arrestin Recruitment | U-50488 | KOR | EC₅₀ (nM) | ~100-200 |
| [³⁵S]GTPγS Binding | U-69,593 | KOR | EC₅₀ (nM) | ~1-10 |
Values are approximate and collated from various sources for reference.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathways
The activation of the kappa-opioid receptor by an agonist like this compound can trigger two main signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Experimental Workflow for In Vitro Characterization
A typical workflow to characterize the pharmacological profile of a novel KOR agonist involves a series of in vitro assays to determine its binding affinity, potency, and functional selectivity.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the kappa (κ), mu (μ), and delta (δ) opioid receptors.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human κ, μ, or δ opioid receptors.
-
Radioligand: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Non-specific binding control: Unlabeled U-69,593 (for KOR), DAMGO (for MOR), or DPDPE (for DOR) at a high concentration (e.g., 10 µM).
-
This compound stock solution.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled ligand (for non-specific binding).
-
50 µL of diluted this compound or vehicle.
-
50 µL of the appropriate radioligand at a concentration near its Kd value.
-
50 µL of cell membrane suspension (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins coupled to the kappa-opioid receptor.
Materials:
-
Cell membranes from cells expressing KOR.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, filters, and scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following:
-
25 µL of assay buffer or 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted this compound or a reference agonist (e.g., U-69,593).
-
50 µL of cell membrane suspension (10-20 µg protein/well).
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify radioactivity by liquid scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration and determine the EC₅₀ and Eₘₐₓ values using non-linear regression. Efficacy is often expressed as a percentage of the maximal stimulation achieved with a reference full agonist.
cAMP Accumulation Assay
Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity via the KOR.
Materials:
-
HEK293 or CHO cells stably expressing KOR.
-
IBMX (a phosphodiesterase inhibitor).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Seed the KOR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound or a reference agonist to the wells.
-
Stimulate the cells with a concentration of forskolin that produces a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin 2 to the activated KOR in response to this compound.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® from DiscoverX, Tango™ from Thermo Fisher Scientific). These cells co-express the KOR and a β-arrestin fusion protein that generates a detectable signal upon recruitment.
-
This compound stock solution.
-
Assay-specific detection reagents.
Protocol (Example using a chemiluminescent assay):
-
Plate the engineered cells in a 384-well white plate and incubate overnight.[5]
-
Prepare serial dilutions of this compound or a reference agonist (e.g., U-50,488).
-
Add the compounds to the cells and incubate for 60-90 minutes at 37°C.[5]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of agonist concentration to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
Data Interpretation and Functional Selectivity
By comparing the potency and efficacy of this compound in G-protein-mediated signaling assays (GTPγS, cAMP) with its activity in the β-arrestin recruitment assay, its functional selectivity can be determined. A bias factor can be calculated to quantify the preference for one pathway over the other, typically relative to a balanced reference agonist. A compound that potently activates G-protein signaling with weak or no β-arrestin recruitment would be considered G-protein biased. Such a profile is often sought after in the development of safer opioid analgesics.
References
- 1. Kappa opioid receptors internalization is protective against oxygen-glucose deprivation through β-arrestin activation and Akt-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2,4-Difluoro U-48800 Hydrochloride Analytical Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro U-48800 hydrochloride analytical standards.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Unexpected Peaks in Chromatogram
Question: I am observing unexpected peaks in my HPLC/GC-MS analysis of a this compound standard. What could be the cause and how can I troubleshoot this?
Answer: Unexpected peaks can arise from several sources, including impurities in the analytical standard, contamination from the analytical system, or degradation of the analyte. Follow these steps to identify the source of the unexpected peaks:
-
System Blank Analysis: Inject a blank solvent (the same solvent used to dissolve the standard) into your chromatography system. This will help determine if the unexpected peaks are originating from the solvent, mobile phase, or the system itself (e.g., carryover from previous injections).
-
Review the Certificate of Analysis (CoA): The CoA for your analytical standard should provide information on the purity of the material and may list known impurities. Compare the retention times of the unexpected peaks with any known impurities listed on the CoA.
-
Consider Isomeric Impurities: A significant challenge in the analysis of U-type opioids is the potential for structural isomers.[1][2] For 2,4-Difluoro U-48800, a potential isomeric impurity is a compound with a different fluorine substitution pattern on the phenyl ring. These isomers may have very similar retention times and mass spectra, making them difficult to resolve with standard chromatographic methods.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to obtain accurate mass data for the unexpected peaks. This can help in proposing elemental compositions and identifying potential impurities that are isobaric with the main compound but have different chemical formulas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal identification of structural isomers, NMR spectroscopy is often necessary.[1][2] If significant unexpected peaks are observed and isomeric impurities are suspected, NMR analysis of the standard is recommended.
-
Forced Degradation Study: To determine if the unexpected peaks are degradation products, you can perform a forced degradation study by exposing a solution of the standard to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed sample and compare the chromatogram to that of the unstressed sample.
Issue 2: Inconsistent Quantification Results
Question: I am experiencing poor reproducibility and inconsistent quantification results when analyzing my this compound standard. What are the potential causes and solutions?
Answer: Inconsistent quantification can be due to issues with sample preparation, instrument performance, or the stability of the analytical standard.
-
Verify Sample Preparation Technique: Ensure that the standard is fully dissolved and that dilutions are prepared accurately. Use calibrated pipettes and volumetric flasks. Inconsistent sample preparation is a common source of variability.
-
Assess Standard Stability: this compound, like many synthetic opioids, may be susceptible to degradation under certain conditions. Prepare fresh solutions of the standard for each analysis and store stock solutions as recommended by the manufacturer, typically at -20°C.
-
Check Instrument Performance:
-
Injector Precision: Perform multiple injections of the same standard solution to check the reproducibility of the injector.
-
Detector Response: Ensure that the detector response is linear over the concentration range of your analysis.
-
Pump Performance (for HPLC): An unstable baseline or fluctuating retention times can indicate problems with the HPLC pump, which can affect quantification.
-
-
Matrix Effects (if analyzing in a complex matrix): If you are quantifying the standard in a biological matrix, matrix effects can lead to ion suppression or enhancement in mass spectrometry, causing inconsistent results. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of a this compound analytical standard?
A1: Commercial suppliers of this compound analytical reference standards typically state a purity of ≥98%.[3] However, it is crucial to consult the Certificate of Analysis (CoA) for the specific lot you are using, as purity can vary.
| Parameter | Typical Specification |
| Purity | ≥98% |
Q2: What are the most likely impurities in a this compound standard?
A2: The most probable impurities include:
-
Structural Isomers: As mentioned, compounds with different fluorine substitution patterns on the phenyl ring are a primary concern. These are challenging to separate and identify with routine analytical methods.[1][2]
-
Synthesis-Related Impurities: These can include unreacted starting materials, reagents, and byproducts from the synthetic process. The complexity of the synthesis can lead to various minor impurities.
-
Degradation Products: Depending on storage conditions and handling, the compound may degrade over time.
Q3: How can I definitively confirm the identity of my this compound standard?
A3: A combination of analytical techniques is recommended for unequivocal identification:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation and is particularly important for distinguishing between isomers.[1][2]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide additional information about the functional groups and chromophores in the molecule.
Q4: What are the recommended storage conditions for this compound analytical standards?
A4: Most suppliers recommend storing the solid material at -20°C for long-term stability. Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, they should also be kept at -20°C and their stability should be verified over time.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Sample Preparation: Dissolve the standard in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Identification and Impurity Profiling
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 amu
-
Sample Preparation: Dissolve the standard in methanol to a concentration of 1 mg/mL.
Protocol 3: 1H NMR for Structural Confirmation
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD)
-
Concentration: Approximately 5-10 mg of the standard dissolved in 0.6-0.7 mL of deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton NMR experiment.
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum or analyzed to confirm the expected chemical shifts, coupling constants, and integration values for the protons in the 2,4-Difluoro U-48800 molecule.
Visualizations
References
Overcoming matrix effects in "2,4-Difluoro U-48800 hydrochloride" analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the quantitative analysis of "2,4-Difluoro U-48800 hydrochloride" using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In biological matrices like blood, plasma, and urine, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects. Given the potent nature of synthetic opioids like this compound, accurate quantification at low concentrations is critical, making the mitigation of matrix effects a primary concern for reliable analysis.
Q2: How can I determine if my analysis is impacted by matrix effects?
A2: The presence of matrix effects can be qualitatively assessed using a post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement at the retention times of the interfering matrix components. Quantitatively, matrix effects can be evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution at the same concentration.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. An ideal SIL-IS for this compound would be its deuterated analog (e.g., 2,4-Difluoro U-48800-d3). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized. If a specific SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used as an alternative, though it may not compensate for matrix effects as effectively.
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is often the most effective method for removing a wide range of interferences from complex matrices like whole blood and plasma, providing the cleanest extracts.
-
Liquid-Liquid Extraction (LLE) can also be very effective, particularly for separating the analyte from highly polar or non-polar interferences.
-
Protein Precipitation (PPT) is a simpler and faster technique but is generally less effective at removing matrix components, often leading to more significant matrix effects compared to SPE and LLE.
For trace-level quantification of this compound, SPE is generally recommended.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the analysis of this compound that may be related to matrix effects.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Matrix components co-eluting with the analyte.- Inappropriate reconstitution solvent. | - Optimize chromatographic conditions (gradient, column chemistry) to improve separation from interferences.- Ensure the reconstitution solvent is compatible with the initial mobile phase. |
| Low Analyte Recovery | - Inefficient extraction from the matrix.- Ion suppression. | - Optimize the sample preparation protocol (e.g., pH adjustment for LLE, choice of SPE sorbent and elution solvent).- Evaluate for ion suppression using post-column infusion or post-extraction spike experiments. |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between samples.- Inadequate homogenization of the sample. | - Use a stable isotope-labeled internal standard.- Ensure thorough vortexing and/or sonication during sample preparation. |
| Signal Suppression or Enhancement | - Co-eluting endogenous matrix components (e.g., phospholipids). | - Improve sample cleanup using a more rigorous SPE or LLE protocol.- Modify chromatographic conditions to separate the analyte from the interfering peaks.- Use a different ionization source (e.g., APCI instead of ESI) if available. |
| Inaccurate Quantification | - Uncompensated matrix effects.- Calibration standards not matrix-matched. | - Implement the use of a suitable internal standard.- Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. |
Experimental Protocols
The following are general protocols for sample preparation and LC-MS/MS analysis. These should be optimized and validated for your specific application and matrix.
Sample Preparation Protocols
a) Solid-Phase Extraction (SPE) for Whole Blood/Plasma
This protocol is adapted from a validated method for the parent compound U-48800 in whole blood.[1]
-
Sample Pre-treatment: To 1 mL of whole blood or plasma, add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and the internal standard solution. Vortex thoroughly.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of the buffer through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of a suitable elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol or another organic solvent mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
b) Liquid-Liquid Extraction (LLE) for Plasma/Urine
-
Sample Preparation: To 1 mL of plasma or urine, add the internal standard solution and 1 mL of a basic buffer (e.g., pH 9-10) to ensure the analyte is in its non-ionized form.
-
Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether, ethyl acetate, or a mixture thereof).
-
Mixing: Vortex the mixture vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue as described in the SPE protocol.
c) Protein Precipitation (PPT) for Plasma/Serum
-
Sample Preparation: To 200 µL of plasma or serum, add the internal standard solution.
-
Precipitation: Add 600 µL of cold acetonitrile (B52724).
-
Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube for evaporation and reconstitution, or directly inject a portion if the sensitivity allows.
LC-MS/MS Analysis
The following are suggested starting parameters. Specific MRM transitions and collision energies for this compound need to be empirically determined.
-
LC Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is likely to be suitable.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
MRM Transition Determination:
To determine the optimal MRM transitions, a standard solution of this compound should be infused into the mass spectrometer.
-
Precursor Ion Selection: In full scan mode, identify the protonated molecule [M+H]⁺. For this compound (formula weight 346.8 g/mol for the hydrochloride salt, 310.4 g/mol for the free base), the expected [M+H]⁺ would be around m/z 311.2.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: Optimize the collision energy for each selected precursor-product ion transition to maximize the signal intensity.
Data Presentation
The following table provides a template for summarizing quantitative data related to matrix effects. Laboratories should generate their own data for this compound in the relevant matrices.
| Analyte | Matrix | Sample Preparation Method | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 2,4-Difluoro U-48800 | Whole Blood | SPE | 1 | Data to be generated | Data to be generated |
| 10 | Data to be generated | Data to be generated | |||
| Plasma | LLE | 1 | Data to be generated | Data to be generated | |
| 10 | Data to be generated | Data to be generated | |||
| Urine | PPT | 1 | Data to be generated | Data to be generated | |
| 10 | Data to be generated | Data to be generated |
Recovery (%) is calculated as: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100. Matrix Effect (%) is calculated as: ((Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) - 1) x 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Isomer Separation of 2,4-Difluoro U-48800 Hydrochloride
Disclaimer: 2,4-Difluoro U-48800 is a novel synthetic opioid and a research chemical. Detailed, validated analytical methods for its specific isomer separation are not widely published. The following guide is based on established principles of chiral chromatography and methods developed for structurally similar synthetic opioids, such as U-48800 and other fentanyl analogs.[1][2][3] These protocols and troubleshooting steps should be considered as starting points for method development.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 2,4-Difluoro U-48800 isomers challenging?
A1: Like its parent compound U-48800, 2,4-Difluoro U-48800 possesses at least two chiral centers, meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). The primary challenges are:
-
Structural Similarity: The isomers have identical mass and similar physicochemical properties, making them difficult to distinguish with standard analytical techniques like GC-MS or non-chiral LC-MS.[4]
-
Co-elution: Diastereomers and enantiomers often co-elute on standard (achiral) chromatography columns.
-
Method Development: Finding the right combination of chiral stationary phase (CSP), mobile phase, and temperature to achieve baseline resolution requires extensive screening and optimization.[5][6]
Q2: Which analytical techniques are most promising for this separation?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques.[7][8][9]
-
Chiral HPLC: Offers a wide variety of commercially available chiral stationary phases (CSPs) that can provide the necessary selectivity. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for synthetic opioids.[8]
-
Chiral SFC: Often provides higher efficiency and faster separations compared to HPLC.[9][10] It is particularly advantageous for preparative scale work due to easier solvent removal.
Q3: What kind of column should I start with?
A3: For initial screening, polysaccharide-based chiral stationary phases are highly recommended. Columns like Daicel CHIRALPAK® IG or Lux® Cellulose-1 have shown success in separating analogous compounds.[8] It is advisable to screen a small set of columns with different selectivities.
Q4: Do I need to use special mobile phases?
A4: Yes, mobile phase composition is critical. For normal-phase HPLC, typical mobile phases consist of a primary solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol).[5] For SFC, the mobile phase is typically supercritical CO2 with an alcohol co-solvent. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine, ~0.1%) are often required to improve peak shape and resolution, especially for amine-containing compounds like U-48800 analogs.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No separation of isomers (single peak) | 1. Incorrect chiral stationary phase (CSP).2. Inappropriate mobile phase composition. | 1. Screen different CSPs (e.g., amylose vs. cellulose-based).2. Vary the alcohol modifier percentage in the mobile phase.3. Introduce an acidic or basic additive (e.g., 0.1% TFA or DEA).[11] |
| Poor resolution (overlapping peaks) | 1. Suboptimal flow rate.2. Incorrect mobile phase strength.3. Temperature is not optimized. | 1. Reduce the flow rate; chiral separations often benefit from lower flow rates to improve efficiency.[5]2. Systematically adjust the ratio of alcohol modifier to non-polar solvent.3. Screen a range of column temperatures (e.g., 15°C to 40°C), as temperature can have a significant effect on selectivity.[5] |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the stationary phase.2. Sample overload.3. Sample solvent is incompatible with the mobile phase. | 1. Add a mobile phase modifier (acid/base) to mask active sites on the silica (B1680970) support.[6]2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent retention times | 1. Insufficient column equilibration.2. Mobile phase composition drift.3. Column temperature fluctuations. | 1. Ensure the column is equilibrated for at least 20-30 column volumes before analysis, especially after changing mobile phase.[5]2. Prepare fresh mobile phase daily and keep it well-mixed.3. Use a column oven to maintain a stable temperature. |
| Loss of column performance over time | 1. Column contamination.2. Degradation of the chiral stationary phase. | 1. Use a guard column and ensure proper sample cleanup.2. Flush the column according to the manufacturer's instructions. Avoid using solvents that are incompatible with the CSP (check the column care manual).[12] |
Experimental Protocols: Starting Points for Method Development
Protocol 1: Chiral HPLC Method Screening
This protocol outlines a general approach for screening different conditions to find a suitable starting point for separating the diastereomers and enantiomers of 2,4-Difluoro U-48800.
1. Column and Mobile Phase Selection:
-
Columns:
-
CHIRALPAK® IG (Immobilized amylose-based)
-
Lux® Cellulose-1 (Cellulose-based)
-
-
Mobile Phases (Normal Phase):
-
A: Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)
-
B: Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA)
-
C: Hexane/Isopropanol (80:20 v/v) + 0.1% Trifluoroacetic Acid (TFA)
-
2. HPLC Parameters:
| Parameter | Recommended Starting Value |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Sample Concentration | 0.5 mg/mL in mobile phase |
| Detection | UV at 225 nm and 280 nm |
3. Screening and Optimization Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the 2,4-Difluoro U-48800 hydrochloride sample.
-
Analyze the chromatogram for any sign of peak splitting or broadening, which indicates partial separation.
-
Repeat the process for each combination of column and mobile phase.
-
For the most promising condition(s), systematically optimize by:
-
Varying the alcohol modifier percentage in 2-5% increments.
-
Adjusting the column temperature between 15°C and 40°C.
-
Reducing the flow rate to 0.5 mL/min to improve resolution.
-
Visualizations
Method Development Workflow
This diagram illustrates the logical steps for developing a chiral separation method.
Caption: A workflow diagram for chiral method development.
Mu-Opioid Receptor Signaling Pathway
U-48800 and its analogs are potent agonists of the mu-opioid receptor (MOR).[2] Activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades responsible for its pharmacological effects.[13][14][15][16]
Caption: Simplified mu-opioid receptor (MOR) signaling cascade.
References
- 1. Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens [cfsre.org]
- 2. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. hplc.eu [hplc.eu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.purdue.edu [chem.purdue.edu]
- 12. chiraltech.com [chiraltech.com]
- 13. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity for "2,4-Difluoro U-48800 hydrochloride" detection
Technical Support Center: 2,4-Difluoro U-48800 hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the analytical sensitivity for the detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an analytical reference standard categorized as a synthetic opioid. It is structurally related to other "U-type" opioids like U-47700 and U-48800.[1][2] This compound is intended for research and forensic applications.
Q2: Why is achieving high sensitivity for its detection challenging?
A2: Like many novel synthetic opioids (NSOs), 2,4-Difluoro U-48800 is highly potent.[3][4] This means that the concentrations found in biological specimens can be extremely low, often in the sub-nanogram per milliliter (sub-μg/L) range.[4] For its related analog U-48800, concentrations in forensic cases have been found between 0.27–6.2 ng/mL.[2][4] Detecting such trace amounts requires highly sensitive analytical methods and optimized sample preparation to overcome matrix interferences.[5]
Q3: What is the recommended analytical technique for sensitive detection?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and most common technique for the sensitive and specific detection of NSOs.[4][6] High-resolution mass spectrometry (HRMS) is also a powerful tool for identifying and confirming new emerging substances.[4] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it may lack the required sensitivity for trace-level concentrations and often requires chemical derivatization.[1][4]
Q4: Should I monitor for metabolites in addition to the parent compound?
A4: Yes. Monitoring for metabolites can significantly increase the detection window. The related compound U-48800 is known to be metabolized primarily through N-dealkylation and hydroxylation.[7] Therefore, including the N-desmethyl metabolite of 2,4-Difluoro U-48800 in your targeted method is a highly recommended strategy to improve the chances of detection, especially when the parent drug concentration has fallen below the limit of detection.[7]
Troubleshooting Guide for Low Sensitivity
This guide addresses common issues encountered during the analysis of 2,4-Difluoro U-48800 that can lead to poor sensitivity.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Inefficient Extraction/Recovery: The analyte is being lost during sample preparation. | • Optimize SPE: Ensure the solid-phase extraction (SPE) cartridge type (e.g., mixed-mode cation exchange) is appropriate and validated. Check that conditioning, loading, washing, and elution steps use the correct solvents and pH.[1][2] • Evaluate LLE/SLE: Consider liquid-liquid extraction (LLE) or supported liquid extraction (SLE) as alternatives.[1][5] • Check pH: Ensure the sample pH during extraction is optimized for the analyte, which is basic. |
| 2. Sub-optimal Ionization: The analyte is not efficiently forming ions in the MS source. | • Optimize Source Parameters: Systematically tune the ion source temperature, gas flows (nebulizer, drying gas), and voltages (e.g., capillary voltage) for the specific analyte and flow rate. • Check Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) to promote protonation for positive electrospray ionization (ESI).[1] | |
| 3. Incorrect MRM Transitions: The selected precursor or product ions are incorrect or not optimal. | • Verify Precursor Ion: Confirm you are monitoring the correct protonated molecular ion [M+H]⁺ for 2,4-Difluoro U-48800. • Optimize Product Ions & Collision Energy: Infuse a standard solution of the analyte to determine the most abundant and stable product ions. Perform a collision energy optimization for each transition to maximize fragment intensity. | |
| High Background Noise / Matrix Effects | 1. Insufficient Sample Cleanup: Co-eluting matrix components (e.g., phospholipids (B1166683) from plasma) are suppressing the analyte's signal or creating high chemical noise. | • Improve SPE: Add a more rigorous wash step to your SPE protocol. Ensure the elution solvent is selective for the analyte and leaves interferences behind.[5] • Adjust Chromatography: Modify the LC gradient to better separate the analyte from matrix components. A shallower gradient around the analyte's retention time can improve resolution. |
| 2. Contamination: Contamination from the sample collection tubes, solvents, or the LC-MS system itself. | • Use High-Purity Solvents: Always use LC-MS grade solvents and additives. • Run Blanks: Inject solvent blanks and extracted matrix blanks to identify the source of contamination. • System Cleaning: If necessary, clean the LC flow path and MS ion source. | |
| Poor Peak Shape (Tailing, Broadening) | 1. Chromatographic Issues: Problems with the analytical column or mobile phase. | • Use a Guard Column: Protect your analytical column from matrix components. • Check Column Health: Ensure the column is not degraded or clogged. If peak shape is poor for all compounds, the column may need replacement. • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionic state. |
| 2. Secondary Interactions: The analyte is interacting with active sites in the LC flow path. | • Consider Additives: Adding a small amount of a competing base to the mobile phase can sometimes improve peak shape for basic compounds. • Inert LC System: Use an LC system with a bio-inert or metal-free flow path if available. |
Data Presentation & Key Parameters
Table 1: Analyte Properties
Summarized chemical data for this compound.
| Property | Value | Reference |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride | |
| CAS Number | 2740304-36-1 | |
| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl | |
| Formula Weight | 346.8 g/mol | |
| Free Base [M+H]⁺ | 311.19 m/z | Calculated |
Table 2: Suggested MRM Transitions for LC-MS/MS
These transitions are proposed for a targeted analysis. The primary (quantifier) transition should be the most abundant, while the secondary (qualifier) provides confirmation. Collision energies (CE) must be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 2,4-Difluoro U-48800 | 311.2 | 84.1 | Primary (Quantifier) |
| 311.2 | 155.1 | Secondary (Qualifier) | |
| N-desmethyl-Metabolite | 297.2 | 84.1 | Primary (Quantifier) |
| 297.2 | 155.1 | Secondary (Qualifier) |
Note: The m/z 84.1 fragment corresponds to the dimethylaminocyclohexyl moiety, which is a common and abundant fragment for this class of compounds.[6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood/Plasma
This is a general protocol for extracting 2,4-Difluoro U-48800 from biological matrices. It should be validated in your laboratory.
-
Sample Pre-treatment:
-
To 1 mL of sample (blood, plasma, or urine), add an appropriate volume of an internal standard (e.g., 2,4-Difluoro U-48800-d₃).
-
Add 2 mL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).
-
Vortex for 30 seconds. Centrifuge for 10 minutes at 3000 x g to precipitate proteins if necessary.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of the buffer used in pre-treatment (e.g., pH 6.0 phosphate buffer). Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove neutral and acidic interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol or a mix of dichloromethane/isopropanol/ammonium hydroxide).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Example LC-MS/MS Method Parameters
These parameters provide a starting point for method development.
| Parameter | Recommended Setting |
| LC Column | C18 Column (e.g., 50 mm x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp | 500 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Visualizations
Caption: General troubleshooting workflow for low sensitivity issues.
Caption: Standard workflow for sample preparation and analysis.
Caption: Diagram illustrating ion suppression due to matrix effects.
References
- 1. cfsre.org [cfsre.org]
- 2. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools [mdpi.com]
- 7. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
"2,4-Difluoro U-48800 hydrochloride" solubility issues in PBS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2,4-Difluoro U-48800 hydrochloride in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL.[1] For applications requiring higher concentrations, the use of a co-solvent is recommended.
Q2: Why is my this compound not dissolving in PBS?
A2: If you are experiencing issues dissolving this compound in PBS, it could be due to several factors:
-
Concentration: You may be attempting to dissolve the compound at a concentration higher than its aqueous solubility limit of 1 mg/mL.[1]
-
Temperature: The solubility of compounds can be temperature-dependent. Ensure your PBS is at room temperature.
-
pH of PBS: While the reported solubility is in PBS at pH 7.2, slight variations in the pH of your buffer could affect solubility.[1]
-
Compound Purity: The compound is supplied as a crystalline solid with a purity of ≥98%.[1] While unlikely to be the primary cause, impurities can sometimes affect solubility.
Q3: Can I use a solvent other than PBS to dissolve this compound?
A3: Yes, this compound exhibits significantly higher solubility in organic solvents.[1] This is a common strategy for preparing stock solutions which can then be diluted into your aqueous experimental medium.
Troubleshooting Guide
Issue: Difficulty achieving a 1 mg/mL concentration in PBS.
Solution Workflow:
This workflow outlines the standard procedure for dissolving this compound directly in PBS at its solubility limit.
Caption: Workflow for direct solubilization in PBS.
Experimental Protocol: Direct Solubilization in PBS
-
Weighing: Accurately weigh the desired amount of this compound (not to exceed 1 mg per 1 mL of PBS).
-
Solvent Addition: Add the corresponding volume of PBS (pH 7.2) to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes may aid the process.
-
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
Issue: Required concentration is higher than 1 mg/mL for my experiment.
Solution: Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.
Workflow for Preparing a Concentrated Stock Solution:
Caption: Workflow for preparing a concentrated stock solution.
Experimental Protocol: Stock Solution Preparation
-
Weighing: Weigh the desired amount of this compound.
-
Co-Solvent Addition: Add a minimal volume of 100% DMSO to the compound. For example, to create a 20 mg/mL stock, add 50 µL of DMSO to 1 mg of the compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Dilution: Perform a serial dilution of the stock solution into your final experimental buffer (e.g., PBS) to achieve the desired final concentration.
-
Important: Ensure the final concentration of the organic solvent in your working solution is minimal (typically <0.5%) to avoid affecting your experimental system.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration |
| PBS (pH 7.2) | 1 mg/mL[1] |
| DMF | 20 mg/mL[1] |
| DMSO | 20 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
This data clearly indicates that for concentrations above 1 mg/mL, the use of an organic solvent like DMSO, DMF, or Ethanol to prepare a stock solution is necessary.
References
"2,4-Difluoro U-48800 hydrochloride" mass spectrometry fragmentation pattern analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro U-48800 hydrochloride. The information provided is intended to assist with mass spectrometry analysis and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion for this compound in mass spectrometry?
A1: 2,4-Difluoro U-48800 has a molecular formula of C₁₇H₂₄F₂N₂O.[1] The monoisotopic mass of the free base is approximately 310.19 Da. In positive ion mode electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 311.20. The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed.
Q2: What are the predicted major fragmentation patterns for 2,4-Difluoro U-48800 in tandem mass spectrometry (MS/MS)?
For 2,4-Difluoro U-48800, a similar primary fragmentation is expected. The addition of two fluorine atoms to the phenyl ring will increase the mass of fragments containing this moiety. Key predicted fragmentation pathways include:
-
Formation of the dimethylamino-cyclohexyl fragment: Cleavage of the amide bond or rearrangement can lead to the formation of a fragment corresponding to the dimethylamino-cyclohexyl portion of the molecule.
-
Cleavage of the cyclohexane (B81311) ring: Similar to U-48800, fragmentation across the cyclohexane ring is anticipated, which could lead to the formation of the characteristic m/z 84 fragment.
-
Formation of the difluorophenylacetyl fragment: Cleavage of the amide bond can also result in a fragment containing the 2,4-difluorophenylacetyl group.
Q3: Can mass spectrometry distinguish between 2,4-Difluoro U-48800 and its potential isomers?
A3: Based on studies of the non-fluorinated analog U-48800, mass spectrometry alone may not be sufficient to definitively distinguish between positional isomers.[2] For instance, the mass spectrum of U-48800 is very similar to its isomer U-51754. Therefore, unequivocal identification of 2,4-Difluoro U-48800 may require complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted m/z values for the parent ion and major fragments of 2,4-Difluoro U-48800. Please note that these are predicted values and actual results may vary depending on the instrument and experimental conditions.
| Predicted Fragment | Proposed Structure/Composition | Predicted m/z |
| [M+H]⁺ | C₁₇H₂₅F₂N₂O⁺ | 311.20 |
| Fragment 1 | C₈H₁₅N₂⁺ (dimethylamino-cyclohexyl fragment) | 139.12 |
| Fragment 2 | C₈H₁₀F₂O (difluorobenzyl radical cation) | 156.07 |
| Fragment 3 | C₅H₁₀N⁺ (from cyclohexane ring cleavage) | 84.08 |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Accurately weigh a reference standard of this compound.
-
Prepare a stock solution of 1 mg/mL in methanol.
-
Perform serial dilutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards and quality control samples at desired concentrations.
-
For biological matrices, a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), will be necessary.[3]
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for separation from any matrix components or other analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.
-
Source Parameters (typical values, should be optimized for the specific instrument):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas Flow: Instrument-specific (e.g., Nitrogen, 40-60 psi)
-
Drying Gas Flow: Instrument-specific (e.g., Nitrogen, 8-12 L/min)
-
-
MRM Transitions:
-
Precursor Ion (Q1): 311.2
-
Product Ions (Q3): At least two product ions should be monitored for confirmation. Based on the predicted fragmentation, promising transitions would be 311.2 > 139.1 and 311.2 > 84.1. The collision energy for each transition must be optimized.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for the Analyte | 1. Improper sample preparation. 2. Incorrect MS parameters (e.g., wrong precursor ion). 3. LC issue (e.g., column clogging, leak). 4. Instrument malfunction. | 1. Verify concentrations and dilutions of standards. Ensure proper extraction from the matrix. 2. Confirm the correct m/z for the [M+H]⁺ ion is being monitored in Q1. Optimize source conditions and collision energies. 3. Check LC pressure and perform column maintenance if necessary. Check for leaks in the system. 4. Run an instrument performance qualification or a known standard to verify instrument functionality. |
| Poor Peak Shape | 1. Column degradation. 2. Incompatible sample solvent. 3. Matrix effects. | 1. Replace the LC column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Improve sample clean-up. Dilute the sample if sensitivity allows. |
| Inconsistent Retention Time | 1. LC pump malfunction leading to an unstable gradient. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Check the LC pump for proper functioning and prime the system. 2. Ensure the column oven is maintaining a stable temperature. 3. Prepare fresh mobile phases and ensure they are properly mixed. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interference. 3. Ion source contamination. | 1. Use high-purity solvents and flush the LC system. 2. Optimize the sample preparation to remove interfering substances. 3. Clean the ion source according to the manufacturer's instructions. |
Visualizations
Caption: Predicted fragmentation pathway of 2,4-Difluoro U-48800.
Caption: General experimental workflow for LC-MS/MS analysis.
References
Technical Support Center: 2,4-Difluoro U-48800 hydrochloride Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,4-Difluoro U-48800 hydrochloride in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it primarily target?
A1: this compound is a synthetic opioid analgesic. Based on the activity of structurally related compounds like U-47700 and U-48800, it is presumed to act primarily as an agonist at the mu (µ)-opioid receptor (MOR).[1] The MOR is a G-protein coupled receptor (GPCR) involved in analgesia.[2]
Q2: What are the different types of receptor binding assays I can perform?
A2: There are three main types of radioligand binding assays:
-
Saturation Assays: These experiments use increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd).[3][4]
-
Competition Assays: These assays measure the ability of an unlabeled compound (like this compound) to displace a radiolabeled ligand from the receptor. This allows for the determination of the compound's inhibitory constant (Ki).[3][4]
-
Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with the receptor.[3][4]
Q3: What should I consider when selecting a radioligand for my assay?
A3: An ideal radioligand should exhibit high specific activity, low non-specific binding, high selectivity for the target receptor, high radiochemical purity (>90%), and be stable.[3] For studying this compound binding to the µ-opioid receptor, a commonly used radioligand is [³H]-DAMGO.[5]
Troubleshooting Guide
This guide addresses common issues encountered during receptor binding assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing steps. 3. Filter plates binding the radioligand. 4. Lipophilicity of the test compound. | 1. Use a radioligand concentration at or below its Kd. 2. Optimize the number and duration of wash steps with ice-cold buffer. 3. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). 4. Include a detergent like BSA in the assay buffer. |
| Low Specific Binding / Poor Signal Window | 1. Low receptor expression in the cell line or tissue preparation.[6] 2. Inactive receptor preparation (e.g., due to improper storage or repeated freeze-thaw cycles).[3] 3. Incorrect assay buffer composition (pH, ions). 4. Insufficient incubation time to reach equilibrium. | 1. Use a cell line with confirmed high expression of the µ-opioid receptor or use a different tissue preparation.[6] 2. Prepare fresh membrane fractions and store them in small aliquots at -80°C.[3] 3. Ensure the buffer pH and ionic strength are optimal for receptor binding (e.g., Tris-HCl, pH 7.4). 4. Determine the optimal incubation time by performing a time-course experiment. |
| Inconsistent or Irreproducible Results | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Degradation of the test compound or radioligand. 4. Cell health and passage number affecting receptor expression.[6] | 1. Use calibrated pipettes and proper technique. 2. Ensure consistent incubation conditions for all samples. 3. Prepare fresh stock solutions of the compound and radioligand. Store stocks appropriately.[3] 4. Maintain healthy cell cultures and use cells within a consistent passage number range.[6] |
| Compound Appears Inactive (No Displacement) | 1. The compound has a low affinity for the receptor. 2. Incorrect concentration of the test compound. 3. The agonist concentration in a functional assay is too high, overcoming competitive antagonism.[3][6] | 1. Test a wider and higher concentration range of this compound. 2. Verify the concentration and integrity of your compound stock solution. 3. In functional assays, use an agonist concentration around the EC80 to create a clear window for observing antagonism.[3][6] |
Quantitative Data Summary
The following table provides hypothetical binding affinity data for this compound and related compounds at the µ-opioid receptor. This data is for illustrative purposes and should be determined experimentally.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) |
| 2,4-Difluoro U-48800 HCl (Hypothetical) | µ-opioid | Competition | [³H]-DAMGO | 5.2 |
| U-48800 (Hypothetical) | µ-opioid | Competition | [³H]-DAMGO | 8.7 |
| DAMGO | µ-opioid | Saturation | [³H]-DAMGO | 2.1 (Kd) |
| Naloxone | µ-opioid | Competition | [³H]-DAMGO | 1.5 |
Experimental Protocols
Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the µ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of this compound or a reference compound.
-
A fixed concentration of the radioligand (e.g., [³H]-DAMGO at its Kd).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (pre-soaked in a blocking agent) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a competition receptor binding assay.
Caption: Simplified µ-opioid receptor signaling pathway.
References
- 1. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing "2,4-Difluoro U-48800 hydrochloride" Extraction from Biological Matrices
Disclaimer: The following guide is based on established methods for the extraction of the novel synthetic opioid U-48800 and its analogs. As of the latest literature review, specific validated protocols for "2,4-Difluoro U-48800 hydrochloride" are not widely available. The information provided should be used as a starting point for method development and optimization, and all procedures should be thoroughly validated for the specific analyte and matrix of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting novel synthetic opioids like this compound from biological samples?
A1: The most prevalent and effective methods for extracting novel synthetic opioids, including U-48800 and its analogs, from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4] These techniques are typically followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection and quantification.[5][6]
Q2: Which biological matrices are suitable for the detection of this compound?
A2: Based on studies of U-48800 and other synthetic opioids, suitable biological matrices include whole blood, plasma, urine, and hair.[5][7][8][9] The choice of matrix will depend on the desired detection window, with urine providing a wider window for recent use and hair analysis offering insights into long-term exposure.[10][11]
Q3: What are the critical factors to consider for sample preparation before extraction?
A3: Key considerations for sample preparation include:
-
Sample Homogenization: Ensuring the sample is uniform, especially for matrices like whole blood.
-
pH Adjustment: The pH of the sample should be optimized to ensure the analyte is in the proper ionic state for efficient extraction. For many opioids, a pH of around 6 is a good starting point for SPE.
-
Internal Standard Addition: An appropriate deuterated internal standard should be added early in the sample preparation process to correct for variability in extraction and matrix effects.
-
Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis may be necessary to cleave glucuronide conjugates and improve the detection of metabolites.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of compounds from biological matrices.[12][13][14] Strategies to mitigate matrix effects include:
-
Efficient Sample Cleanup: Utilizing a robust SPE or LLE protocol to remove interfering endogenous compounds.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.
Q5: What are the stability considerations for this compound in biological samples?
A5: While specific stability data for this compound is not available, studies on U-47700, a similar compound, have shown it to be stable for 24 hours at room temperature and for 72 hours when refrigerated at 4°C.[7] For long-term storage, samples should be kept frozen at -20°C or below to minimize degradation.[15] It is crucial to perform stability studies as part of method validation for the specific analyte and storage conditions.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Sample | Verify and adjust the pH of the sample to ensure the analyte is in the appropriate ionization state for the chosen extraction method. For cation-exchange SPE of opioids, a pH of approximately 6 is often recommended. |
| Inefficient Extraction Solvent (LLE) | Test different organic solvents or solvent mixtures with varying polarities to improve partitioning of the analyte from the aqueous phase. |
| Inappropriate SPE Sorbent | Ensure the SPE sorbent chemistry is suitable for the analyte. For basic compounds like U-48800 analogs, mixed-mode cation exchange sorbents are often effective. |
| Insufficient Elution Solvent Volume or Strength (SPE) | Increase the volume of the elution solvent or try a stronger solvent mixture to ensure complete elution of the analyte from the SPE sorbent. |
| Analyte Degradation | Investigate the stability of the analyte under the extraction conditions. Minimize exposure to harsh pH or high temperatures. |
High Matrix Effects
| Potential Cause | Troubleshooting Step |
| Inadequate Sample Cleanup | Optimize the wash steps in the SPE protocol by testing different solvents to remove more interfering matrix components. For LLE, consider a back-extraction step. |
| Co-elution of Analyte and Matrix Components | Modify the LC gradient to improve the separation of the analyte from interfering compounds. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for matrix effects. |
| Ion Source Contamination | Clean the MS ion source to reduce background noise and potential for ion suppression. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood (General Protocol for U-48800 and Analogs)
This protocol is a general guideline and should be optimized for this compound.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an appropriate amount of a deuterated internal standard.
-
Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of the pre-treatment buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of an appropriate organic solvent (e.g., methanol) to remove lipophilic interferences.
-
-
Elution:
-
Elute the analyte with 3 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) or a basic methanolic solution).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine (General Protocol for Synthetic Opioids)
This protocol is a general guideline and should be optimized for this compound.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate amount of a deuterated internal standard.
-
Adjust the sample pH to approximately 9.0 with a suitable base (e.g., ammonium hydroxide).
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary for U-48800 and Analogs
The following tables summarize publicly available quantitative data for U-48800 and related synthetic opioids. This data can serve as a benchmark for method development for this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of U-48800 and Analogs in Biological Matrices
| Analyte | Matrix | Extraction Method | Analytical Method | LOD | LOQ | Reference |
| U-48800 | Whole Blood | SPE | LC-MS/MS | - | 0.27-6.2 ng/mL (Range of detected concentrations) | [5][6][7] |
| U-47700 | Whole Blood | SPE | LC-MS/MS | - | - | [7] |
| U-47700 | Urine | SLE | LC-MS/MS | 0.1-3 ng/mL | - | [8] |
| U-48800 | Hair | Methanol Extraction & SPE | UHPLC-MS/MS | 0.5-2.5 pg/mg | 2-5 pg/mg | [9][16] |
| U-50488 | Oral Fluid | SPE | LC-MS/MS | 5 ng/mL | 10 ng/mL | [17] |
Table 2: Recovery and Matrix Effects for U-48800 and Analogs
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| U-47700 & Analogs | Urine | SLE | 62.8 - 97.4 | 70.6 - 124.9 | [8] |
| Fentanyl & Analogs | Hair | Methanol Extraction & SPE | 89.42 - 119.68 | 44.81 - 119.77 | [9][16] |
| Synthetic Opioids | Oral Fluid | SPE | - | -21.1 to -13.7 | [17] |
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE) of novel synthetic opioids.
Caption: General workflow for Liquid-Liquid Extraction (LLE) of novel synthetic opioids.
References
- 1. biotage.com [biotage.com]
- 2. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of 37 fentanyl analogues and novel synthetic opioids in hair by UHPLC-MS/MS and its application to authentic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. Detection of Fentanyl Analogs and Synthetic Opioids in Real Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS | Office of Justice Programs [ojp.gov]
Technical Support Center: 2,4-Difluoro U-48800 Hydrochloride and Immunoassay Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the expected cross-reactivity of 2,4-Difluoro U-48800 hydrochloride in common immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cross-reactivity of this compound in standard opioid immunoassays?
A: Based on current data for the parent compound, U-48800, and other novel synthetic opioids, this compound is not expected to show significant cross-reactivity in standard opioid immunoassays, such as those targeting morphine or fentanyl. Studies on a variety of novel synthetic opioids have demonstrated a lack of cross-reactivity with morphine ELISA plates.[1] This is due to the unique chemical structure of U-type opioids, which is significantly different from traditional opiates and fentanyl analogs that the antibodies in these assays are designed to recognize.
Q2: Why do standard immunoassays fail to detect this compound?
A: Immunoassays rely on the principle of specific antibody-antigen binding. The antibodies used in these assays are highly specific to the molecular structure of the target analyte (e.g., morphine). The structural modifications in this compound, including the difluoro-phenyl and dichlorophenyl moieties, create a molecule that is sterically and electronically different from the target antigens of common opioid immunoassays. This structural dissimilarity prevents the compound from binding effectively to the assay's antibodies, leading to a negative or false-negative result.
Q3: Are there any immunoassays that can detect this compound?
A: Currently, there are no commercially available immunoassays specifically designed or validated for the detection of this compound or other U-type opioids. The rapid emergence of new psychoactive substances (NPS) presents a challenge for the development of specific immunoassays.[2]
Q4: What are the recommended analytical methods for the detection and quantification of this compound?
A: For reliable and accurate detection and quantification of this compound, more specific and sensitive analytical techniques are required. The recommended method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This method allows for the unequivocal identification and quantification of the compound based on its specific mass-to-charge ratio and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have also been used for the structural characterization of U-48800.[5][6]
Troubleshooting Guide
Issue: Negative results from an immunoassay screen despite suspected presence of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Cross-Reactivity | Utilize a confirmatory analytical method such as LC-MS/MS for sample analysis. | Standard opioid immunoassays are not designed to detect U-type opioids due to significant structural differences, leading to false-negative results.[1] |
| Low Analyte Concentration | Concentrate the sample if possible and re-analyze using a more sensitive method like LC-MS/MS. | The concentration of the analyte in the sample may be below the limit of detection of the immunoassay. |
| Matrix Effects | Perform a sample cleanup or extraction (e.g., solid-phase extraction) prior to analysis. | Interfering substances in the sample matrix can inhibit the antibody-antigen interaction in an immunoassay. |
Data on Structurally Related Compounds
While no specific cross-reactivity data exists for this compound, the following table summarizes the findings for the parent compound U-48800 in a common immunoassay format.
| Compound | Immunoassay Target | Concentration Range Tested | Observed Cross-Reactivity | Reference |
| U-48800 | Morphine | 50-2000 ng/mL | No Cross-Reactivity | [7] |
Experimental Protocols
General Protocol for Immunoassay Cross-Reactivity Testing
The following is a generalized protocol for evaluating the cross-reactivity of a compound in an enzyme-linked immunosorbent assay (ELISA).
-
Reagent Preparation : Prepare standards of the reference drug (e.g., morphine) and the test compound (this compound) at various concentrations in drug-free matrix (e.g., whole blood, urine).
-
Assay Procedure : Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding samples, standards, and controls to the antibody-coated microplate wells, followed by the addition of an enzyme-conjugated secondary antibody.
-
Incubation : Incubate the plate for the specified time and temperature to allow for antibody-antigen binding.
-
Washing : Wash the plate to remove any unbound components.
-
Substrate Addition : Add the enzyme substrate, which will react with the enzyme to produce a color change.
-
Detection : Read the optical density of each well using a microplate reader at the specified wavelength.
-
Calculation of Cross-Reactivity : The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Reference Drug at 50% B/B₀ / Concentration of Test Compound at 50% B/B₀) x 100
Visualizations
Caption: Antibody specificity in immunoassays.
Caption: Recommended workflow for NPS testing.
References
- 1. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cfsre.org [cfsre.org]
Technical Support Center: Handling and Experimentation with 2,4-Difluoro U-48800 hydrochloride
Disclaimer: 2,4-Difluoro U-48800 hydrochloride is a potent synthetic opioid and should only be handled by trained professionals in a controlled laboratory setting. Adherence to all institutional, local, and national regulations regarding the handling of controlled substances is mandatory. This guide is intended for research purposes only and does not endorse or facilitate any illicit activities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues that may arise during experiments involving this compound, with a focus on preventing contamination.
Q1: What are the primary sources of contamination when working with this compound?
A1: Contamination can arise from several sources, broadly categorized as chemical, biological, and physical.
-
Chemical Contamination: This includes impurities from synthesis (e.g., unreacted starting materials, byproducts), cross-contamination from other chemicals or experiments in the lab, and degradation of the compound itself. Solvents and reagents used in experiments can also be a source of chemical impurities.
-
Biological Contamination: For in vitro or in vivo experiments, contamination from bacteria, fungi, or endotoxins can significantly impact results. This often stems from non-sterile handling techniques, contaminated reagents, or compromised cell cultures.
-
Physical Contamination: This involves foreign particles such as dust, fibers from clothing, or particulates from lab equipment (e.g., pipette tips, glassware).
Q2: How can I prevent cross-contamination in my experiments?
A2: Preventing cross-contamination is critical for data integrity. A multi-faceted approach is recommended:
-
Dedicated Equipment: Use dedicated glassware, spatulas, and other equipment for handling this compound. If dedicated equipment is not feasible, rigorous cleaning protocols must be in place.
-
Fume Hood Hygiene: Work in a clean, uncluttered chemical fume hood. Clean the fume hood surface before and after each use.
-
Proper Weighing Technique: Use a clean, calibrated analytical balance. Weigh the compound on fresh weigh paper for each measurement and discard it properly after use.
-
Sequential Workflows: If working with multiple compounds, establish a workflow that minimizes the chance of carryover. For instance, handle the compound of interest before moving to other substances.
Q3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How do I troubleshoot this?
A3: Unexpected peaks in analytical chromatograms are a common sign of contamination. The following troubleshooting steps can help identify the source:
-
Analyze a Blank: Run a blank sample (solvent only) through your analytical instrument. This will help determine if the contamination is coming from the solvent, the instrument itself (e.g., sample loop, column), or the vials.
-
Review Reagent Purity: Check the certificate of analysis for all solvents and reagents used in your sample preparation to ensure their purity meets the requirements of your experiment.
-
Investigate Sample Preparation: Contamination may be introduced during sample dilution or preparation. Use high-purity solvents and new, clean pipette tips for each step.
-
Assess Compound Stability: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or incompatible solvents), leading to the formation of degradation products that appear as extra peaks. Ensure proper storage and handling conditions are maintained.
Below is a logical workflow for troubleshooting unexpected analytical peaks.
Caption: Troubleshooting workflow for identifying sources of analytical contamination.
Q4: What are the best practices for preparing stock solutions of this compound to minimize contamination and degradation?
A4: Proper preparation of stock solutions is crucial for experimental reproducibility.
-
Solvent Selection: Use high-purity, sterile solvents suitable for your downstream applications (e.g., DMSO for in vitro assays, sterile saline for in vivo studies). Ensure the compound is fully soluble in the chosen solvent at the desired concentration.
-
Aseptic Technique: If preparing solutions for biological experiments, work in a laminar flow hood and use sterile equipment (e.g., filter-sterilized solvent, sterile tubes, and pipette tips) to prevent microbial contamination.
-
Accurate Measurement: Use calibrated pipettes and balances for accurate measurements.
-
Storage: Store stock solutions in small aliquots at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles, which can lead to degradation. Protect solutions from light by using amber vials or wrapping them in foil.
The general workflow for preparing a stock solution is outlined below.
Caption: Experimental workflow for preparing a sterile stock solution.
Data Presentation
Table 1: Common Solvents for Stock Solutions and Potential Contaminants
| Solvent | Common Use | Potential Contaminants | Mitigation Strategy |
| DMSO (Dimethyl sulfoxide) | In vitro assays | Water, peroxides | Use anhydrous, high-purity grade; store under inert gas. |
| Ethanol (B145695) | In vitro / In vivo | Water, denaturants | Use absolute, undenatured ethanol (200 proof). |
| Sterile Saline (0.9% NaCl) | In vivo studies | Bacteria, endotoxins, particulates | Use commercially prepared, sterile saline for injection. |
| Methanol | Analytical standards | Water, non-volatile residues | Use HPLC or LC-MS grade methanol. |
Experimental Protocols
Protocol 1: General Procedure for Cleaning Glassware to Prevent Chemical Contamination
-
Initial Rinse: Rinse glassware three times with deionized (DI) water to remove gross contamination.
-
Soaking: Soak glassware in a suitable laboratory detergent solution. For stubborn organic residues, a base bath (e.g., saturated KOH in isopropanol) may be used with extreme caution and appropriate personal protective equipment (PPE).
-
Scrubbing: Use appropriate brushes to scrub all surfaces of the glassware.
-
Rinsing: Rinse thoroughly with tap water, followed by at least three to five rinses with DI water.
-
Solvent Rinse (Optional): For applications requiring anhydrous conditions or removal of organic residues, a final rinse with a high-purity solvent (e.g., acetone (B3395972) or ethanol) can be performed.
-
Drying: Dry glassware in an oven. Ensure the oven is clean and used only for drying glassware.
-
Storage: Store clean glassware in a dust-free environment, such as a closed cabinet.
Protocol 2: Aseptic Technique for Handling Reagents in Biological Experiments
-
Work Environment: Perform all manipulations within a certified Class II biological safety cabinet (BSC) or laminar flow hood.
-
Surface Decontamination: Before and after work, wipe down the work surface of the BSC with 70% ethanol.
-
Personal Protective Equipment (PPE): Wear sterile gloves, a clean lab coat, and any other required PPE.
-
Sterile Equipment: Use only sterile pipette tips, serological pipettes, and tubes. Open sterile packaging only immediately before use.
-
Handling Reagents: When opening sterile reagent bottles or tubes, do not place the cap on the work surface. Hold the cap in your hand or place it face up on a sterile surface. Avoid passing non-sterile items (like your hands) over open containers.
-
Minimize Exposure: Keep containers covered as much as possible to minimize exposure to airborne contaminants.
-
Final Decontamination: After completing your work, decontaminate all surfaces and dispose of waste according to institutional guidelines.
Technical Support Center: Troubleshooting Inconsistent In-Vivo Results for 2,4-Difluoro U-48800 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during in-vivo experiments with 2,4-Difluoro U-48800 hydrochloride. Given the limited specific literature on this difluorinated analog, this guide draws upon data from the parent compound, U-48800, and established principles of in-vivo pharmacology for synthetic opioids.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
Q2: How should this compound be prepared and stored to ensure stability and consistency?
A2: Proper handling and storage are critical for reproducible results. The hydrochloride salt is generally preferred for its solubility in aqueous solutions. It is recommended to protect solutions from light and store them at recommended temperatures to prevent degradation. For in-vivo studies, the choice of an appropriate vehicle is crucial to ensure solubility and minimize toxicity. Long-term stability in the chosen solvent should be validated.[2]
Q3: What are the key metabolic pathways for U-48800, and how might this impact in-vivo results with the difluorinated analog?
A3: In-vitro studies of U-48800 have identified N-dealkylation and hydroxylation as the predominant metabolic reactions, primarily involving the CYP2C19 and CYP3A4 enzymes.[3] It is plausible that 2,4-Difluoro U-48800 undergoes similar metabolic pathways. The presence of fluorine atoms may alter the rate and profile of metabolism, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to the parent compound. Species differences in metabolism can also contribute to variability in in-vivo results.[3]
Q4: What are some common sources of variability in behavioral experiments with potent opioids?
A4: Behavioral assays, such as the hot plate test or tail-flick test, can be influenced by several factors. These include the animal's strain, sex, age, and environmental conditions like housing, lighting, and noise levels.[2] The stress from handling and injection procedures can also significantly impact the results. Acclimatizing animals to the experimental setup and handling procedures is crucial.[4]
Troubleshooting Guide for Inconsistent In-Vivo Results
This guide provides a structured approach to identifying and resolving common issues encountered during in-vivo studies with this compound.
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in analgesic response between subjects | - Inconsistent dose administration (e.g., subcutaneous vs. intraperitoneal injection variability)- Genetic differences within the animal cohort- Subject stress levels influencing nociceptive thresholds | - Ensure consistent and accurate dose administration technique by all personnel.- Use a well-characterized, isogenic animal strain.[4]- Acclimatize animals to the handling and experimental procedures for an adequate period before the study.[4] |
| Lack of a clear dose-response relationship | - Compound instability or precipitation in the vehicle- Saturation of receptors at the tested doses- Rapid metabolism leading to sub-therapeutic concentrations | - Verify the solubility and stability of the compound in the chosen vehicle at the prepared concentrations.- Expand the dose range to include lower concentrations.- Conduct preliminary pharmacokinetic studies to determine the time to peak concentration and the duration of action. |
| Unexpected toxicity or adverse events at predicted therapeutic doses | - Formation of toxic metabolites- Off-target effects of the compound- Errors in dose calculation or preparation | - Conduct metabolite profiling to identify any potentially toxic byproducts.- Perform in-vitro receptor screening to assess off-target binding.- Double-check all dose calculations and ensure accurate preparation of dosing solutions. |
| Discrepancy between in-vitro potency and in-vivo efficacy | - Poor bioavailability or blood-brain barrier penetration- Rapid metabolism and clearance of the compound- In-vitro assay conditions not reflecting the in-vivo environment | - Perform pharmacokinetic analysis to determine the bioavailability and CNS penetration of the compound.- Investigate the metabolic stability of the compound in liver microsomes.[3]- Re-evaluate the in-vitro assay parameters for physiological relevance.[5] |
Quantitative Data Summary for U-48800
The following table summarizes blood concentration data from post-mortem case reports involving the parent compound, U-48800. This data can provide a preliminary reference for expected therapeutic and toxic concentrations, although caution is advised when extrapolating to this compound.
| Compound | Matrix | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| U-48800 | Human Whole Blood | 2.5 (±2.1) | 1.8 | 0.27 - 6.2 | [1] |
Experimental Protocols
Hot Plate Analgesia Assay
This protocol provides a standardized method for assessing the analgesic effects of this compound in rodents.
1. Animals:
-
Male CD-1 mice (20-25 g) are commonly used.
-
House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Acclimatize animals to the facility for at least one week and to the experimental room for at least 2 hours before testing.
2. Compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).
-
Prepare fresh solutions on the day of the experiment.
-
The administration volume should be consistent across all animals (e.g., 10 mL/kg).[6]
3. Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Gently place each mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency to the first sign of nociception.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign the cut-off time as its latency.
-
Administer the vehicle or a specific dose of this compound (e.g., subcutaneously).
-
Measure the response latency at predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).
4. Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of different doses over time.
Visualizations
Caption: General workflow for in-vivo experiments highlighting critical control points.
References
- 1. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Analysis of 2,4-Difluoro U-48800 Hydrochloride and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the novel synthetic opioid 2,4-Difluoro U-48800 hydrochloride and the well-characterized potent opioid analgesic, fentanyl. The information is intended for research, scientific, and drug development professionals to understand the key differences and similarities between these two compounds.
Disclaimer: this compound is a research chemical and a utopioid analytical reference standard. Its pharmacological and toxicological properties in humans have not been extensively studied and it is not approved for human or veterinary use. Fentanyl is a potent Schedule II controlled substance with a high potential for abuse and addiction. The information provided herein is for research and informational purposes only.
Introduction
Fentanyl is a highly potent synthetic opioid agonist at the μ-opioid receptor (μOR), estimated to be 50 to 100 times more potent than morphine.[1] It is widely used in clinical settings for anesthesia and management of severe pain.[1] In contrast, this compound is a novel synthetic opioid, belonging to the U-series of opioids, which are structurally distinct from fentanyl. While its parent compound, U-48800, is known to be a selective μ-opioid receptor agonist, detailed pharmacological data for the 2,4-difluoro analog is limited.[2][3] This guide synthesizes the available experimental data to facilitate a comparative understanding.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and fentanyl, focusing on their interaction with the μ-opioid receptor. It is important to note that the data for fentanyl can vary between studies due to different experimental conditions.
| Pharmacological Parameter | This compound | Fentanyl | Reference Compound |
| Receptor Binding Affinity (Ki, nM) | Data not available | 0.38 - 1.4 | - |
| Functional Potency (EC50, nM) | > 22,000 | 0.5 - 28.7 | DAMGO (full agonist) |
| Functional Efficacy (Emax, %) | Did not reach maximum receptor activation | Full Agonist | DAMGO (100%) |
Note: The EC50 value for this compound is from a conference abstract and indicates low potency in the tested assay.[3] Further research is needed to fully characterize its pharmacological profile. The Ki and EC50 values for fentanyl are compiled from multiple studies and reflect the range of reported values.
Pharmacological Effects: A Comparative Overview
Fentanyl
Fentanyl's primary pharmacological effects are mediated through its potent agonism at the μ-opioid receptor. This interaction leads to a cascade of intracellular signaling events, resulting in analgesia, sedation, euphoria, and, at higher doses, respiratory depression.[1] Fentanyl is a full agonist, meaning it can elicit the maximum possible response from the μ-opioid receptor.
This compound
Based on the limited available data, this compound appears to be a low-potency partial agonist at the μ-opioid receptor.[3] A partial agonist binds to the receptor but produces a submaximal response compared to a full agonist, even at saturating concentrations. The significantly higher EC50 value (>22 µM) and the observation that it did not reach maximum receptor activation suggest that it is substantially less potent and efficacious than fentanyl.[3] The "utopioid" classification indicates it belongs to a class of synthetic opioids with a distinct chemical structure from fentanyls.[4]
Signaling Pathways
Both fentanyl and this compound, as opioid receptor agonists, are expected to activate the canonical G-protein signaling pathway upon binding to the μ-opioid receptor. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Caption: General signaling pathway of μ-opioid receptor agonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological effects of opioid compounds.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO or [³H]-diprenorphine).
-
Test compound (this compound or fentanyl).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., naloxone).
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition curve.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for determining EC50 and Emax)
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist at the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound or fentanyl).
-
Reference full agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in the assay buffer.
-
The binding of the agonist to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
The EC50 (concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect produced by the agonist, often expressed as a percentage of the response to a reference full agonist) are determined from the curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological comparison of two opioid compounds.
Caption: Workflow for comparing opioid compound pharmacology.
Conclusion
The available evidence indicates that fentanyl is a high-potency, full agonist at the μ-opioid receptor. In stark contrast, the limited data for this compound suggests it is a low-potency partial agonist at the same receptor. This profound difference in potency and efficacy implies that the in vivo effects of this compound would be significantly weaker than those of fentanyl. However, a comprehensive understanding of the pharmacological and toxicological profile of this compound requires further extensive investigation, including receptor binding studies to determine its affinity (Ki) and a broader range of functional assays to fully characterize its efficacy and potential for biased agonism. Researchers should exercise extreme caution when handling this and other novel synthetic opioids due to the general lack of safety data.
References
Comparative Analysis of 2,4-Difluoro U-48800 Hydrochloride and Other U-Series Opioids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic opioid 2,4-Difluoro U-48800 hydrochloride and other notable compounds from the U-series of opioids, including U-47700, U-48800, U-50488, and U-69593. This document summarizes key pharmacological data, details common experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in this area.
Executive Summary
The U-series of opioids, originally developed in the 1970s, represents a structurally distinct class of synthetic opioids. While some compounds in this series, such as U-47700, are potent µ-opioid receptor agonists, others, like U-50488 and U-69593, exhibit high selectivity for the κ-opioid receptor. The subject of this guide, this compound, is a less-studied derivative. Available in vitro data suggests it is a partial agonist with very low potency at the µ-opioid receptor. This guide aims to contextualize the pharmacological profile of 2,4-Difluoro U-48800 by comparing it with its better-characterized relatives.
Data Presentation: Comparative Pharmacological Data
The following table summarizes the in vitro functional potency (EC50) of 2,4-Difluoro U-48800 and other U-series opioids at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) as determined by [³⁵S]GTPγS binding assays and other functional assays.
| Compound | µ-Opioid Receptor (MOR) EC50 (nM) | κ-Opioid Receptor (KOR) EC50 (nM) | Primary Receptor Activity | Reference |
| 2,4-Difluoro U-48800 | > 22,000 | Data Not Available | Partial Agonist (very low potency) | [1][2][3][4][5] |
| U-47700 | 111 | 6679 | Potent Agonist | [6] |
| U-48800 | 13,800 | 2,210 | Agonist | [6] |
| U-50488 | > 10,000 | 24.8 | Selective Agonist | [6] |
| U-69593 | > 10,000 | 29.3 | Selective Agonist | [6] |
| U-51754 | 2,780 | 120 | Agonist | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Radioligand Displacement Assay for Opioid Receptor Binding Affinity (Ki)
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-hKOR)
-
Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-U-69593 for KOR)
-
Test compound (e.g., 2,4-Difluoro U-48800 HCl)
-
Non-specific binding control (e.g., Naloxone)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Agonist-Stimulated [³⁵S]GTPγS Binding Assay for Functional Activity (EC50)
This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[7][8][9]
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters or SPA beads
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve using non-linear regression.
Hot Plate Test for Analgesic Potency (ED50) in Mice
This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.[10][11][12]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Male Swiss Webster mice (or other suitable strain)
-
Test compound
-
Vehicle control (e.g., saline)
-
Timer
Procedure:
-
Habituate the mice to the experimental room and handling procedures.
-
Determine the baseline latency for each mouse by placing it on the hot plate (e.g., set to 55 ± 0.5°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle via a specific route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Generate dose-response curves by plotting the %MPE against the logarithm of the dose.
-
Determine the ED50 value (the dose of the compound that produces a 50% maximal effect) from the dose-response curve.
Mandatory Visualization
Kappa-Opioid Receptor (KOR) Agonist Signaling Pathway
Caption: Signaling pathway of a kappa-opioid receptor (KOR) agonist.
Experimental Workflow for Opioid Compound Characterization
Caption: Experimental workflow for characterizing a novel opioid compound.
Conclusion
This comparative guide provides a snapshot of the current understanding of this compound in the context of other U-series opioids. The available data indicates that 2,4-Difluoro U-48800 is a µ-opioid receptor partial agonist with markedly low potency. In contrast, other members of the U-series display a range of activities, from potent µ-opioid agonism (U-47700) to selective κ-opioid agonism (U-50488, U-69593). Further research, particularly comprehensive in vitro binding studies and in vivo analgesic assessments for 2,4-Difluoro U-48800, is necessary to fully elucidate its pharmacological profile and potential as a research tool or therapeutic lead. The provided experimental protocols and visualizations serve as a foundation for designing and interpreting such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of a vaccine against the synthetic opioid U-47700 [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a vaccine against the synthetic opioid U-47700 - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Analytical Method for 2,4-Difluoro U-48800 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new analytical method for the novel synthetic opioid, 2,4-Difluoro U-48800 hydrochloride. As a new psychoactive substance (NPS), robust and reliable analytical methods are crucial for its detection and quantification in various matrices. This document outlines established analytical techniques for the parent compound, U-48800, and provides a comparative basis for validating a method for its difluorinated analog. The methodologies and validation parameters presented are derived from peer-reviewed studies on U-48800 and other related synthetic opioids.
Comparative Analysis of Analytical Techniques
The primary analytical methods for the identification and quantification of U-48800 and similar synthetic opioids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Both techniques offer high sensitivity and specificity, which are essential for the analysis of potent opioids often found at low concentrations.[5][6]
Table 1: Comparison of Analytical Methods for U-48800 and its Analogs
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by tandem mass spectrometry for enhanced selectivity and sensitivity. |
| Sample Volatility | Requires derivatization for non-volatile compounds. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally offers good sensitivity. | Typically provides higher sensitivity and lower limits of detection (LOD) and quantification (LOQ).[5] |
| Specificity | High, based on retention time and mass spectrum. | Very high, due to precursor and product ion monitoring (MRM).[7] |
| Matrix Effects | Can be susceptible to matrix interference. | Can be affected by ion suppression or enhancement, requiring careful matrix-matched calibration.[6] |
| Common Applications | Forensic toxicology, drug seizures.[3] | Clinical and forensic toxicology, pharmacokinetic studies.[1][2][7] |
Experimental Protocols for Method Validation
A comprehensive validation of a new analytical method should adhere to established guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[2] The following protocols are based on validated methods for U-48800 and can be adapted for this compound.
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
Solid-phase extraction is a common technique for extracting and concentrating analytes from complex biological matrices like blood and urine.[1][2]
Protocol:
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard and a buffer (e.g., phosphate (B84403) buffer, pH 6).
-
Column Conditioning: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by the buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, and an organic solvent like ethyl acetate) to remove interferences.
-
Elution: Elute the analyte of interest using an appropriate solvent mixture (e.g., ethyl acetate/methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful tool for the quantification of synthetic opioids in biological samples.[1][2][5]
Instrumental Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or biphenyl (B1667301) column suitable for the separation of opioids.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Method Validation Parameters
The following parameters should be assessed to ensure the method is fit for its intended purpose.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Accuracy (Bias) | The closeness of the mean test results to the true value. | Within ±15% of the nominal concentration (±20% at LOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a neat standard. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for the analysis of this compound.
Caption: Core parameters for analytical method validation.
Conclusion
While no specific validated methods for this compound are currently published, the well-established analytical procedures for its parent compound, U-48800, provide a strong foundation for method development and validation. The use of LC-MS/MS is recommended for its high sensitivity and specificity, which are critical for the analysis of potent synthetic opioids. A thorough validation process, encompassing the parameters outlined in this guide, is essential to ensure that the developed method is reliable, accurate, and fit-for-purpose in research, clinical, and forensic applications.
References
- 1. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 2,4-Difluoro U-48800 Hydrochloride and Morphine Potency: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological data for 2,4-Difluoro U-48800 hydrochloride, precluding a direct quantitative comparison of its potency with that of morphine. No peer-reviewed studies detailing its in vitro binding affinity, functional activity (e.g., EC50 or IC50 values), or in vivo analgesic potency (e.g., ED50 values) could be identified.
Information is similarly scarce for the parent compound, U-48800. While some non-peer-reviewed sources suggest that U-48800 possesses approximately 7.5 times the analgesic potency of morphine in animal models, this claim could not be substantiated with published experimental data.[1] The U-48800 compound is structurally a synthetic opioid.[2][3] Due to the absence of reliable quantitative data for this compound, this guide will instead provide an overview of the standard experimental protocols used to determine opioid potency and the fundamental signaling pathway activated by classical opioids like morphine.
Comparative Potency Data
As noted, no quantitative potency data for this compound is available in the scientific literature. For the reference compound, morphine, a wide range of potencies has been reported, which can vary based on the specific assay, animal model, and experimental conditions. The table below provides representative data for morphine to illustrate typical potency values.
| Compound | Assay Type | Potency Metric | Value Range | Species |
| Morphine | Mu-Opioid Receptor Binding | Ki | 1.2 - 611 nM | Rat |
| Morphine | Tail-Flick Test (s.c.) | ED50 | 7 - 20 mg/kg | Mouse |
| Morphine | Hot Plate Test (s.c.) | ED50 | ~10 mg/kg | Mouse |
Note: Ki (inhibition constant) represents the concentration of a drug that blocks 50% of the binding of a radioligand to a receptor; lower Ki indicates higher binding affinity. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
The following are detailed methodologies for standard in vivo assays used to assess the analgesic potency of opioid compounds.
Hot Plate Test
The hot plate test is a common method to evaluate the analgesic effects of centrally acting opioids against thermal pain.
Objective: To measure the latency of a pain response to a thermal stimulus.
Apparatus: A hot plate apparatus consisting of a heated surface maintained at a constant temperature, typically between 50-55°C, enclosed by a transparent cylinder to confine the animal.
Procedure:
-
Acclimation: The animal (typically a mouse or rat) is placed in the testing room for at least 30 minutes before the experiment to acclimate to the environment.
-
Baseline Latency: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw, jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound or morphine) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The increase in latency compared to the baseline is calculated. The dose-response relationship can be determined by testing a range of doses to calculate the ED50.
Tail-Flick Test
The tail-flick test is another widely used assay for assessing the analgesic properties of opioids against a thermal stimulus.
Objective: To measure the latency of the tail-flick reflex in response to a focused heat source.
Apparatus: A tail-flick analgesiometer, which directs a high-intensity light beam or radiant heat source onto the animal's tail. A sensor automatically detects the tail flick and records the latency.
Procedure:
-
Acclimation and Restraint: The animal (mouse or rat) is gently restrained, often in a specialized holder, allowing the tail to be exposed. The animal is allowed to acclimate to the restraint.
-
Baseline Latency: The heat source is applied to a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is used to prevent burns.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is quantified as an increase in the tail-flick latency. ED50 values are determined by analyzing the dose-response data.
Mu-Opioid Receptor Signaling Pathway
Opioids like morphine exert their effects primarily by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a cascade of intracellular events.
Caption: Mu-opioid receptor signaling cascade.
The activation of the mu-opioid receptor by an agonist leads to the dissociation of the inhibitory G-protein (Gi/o). The αi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The βγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx. Together, these actions decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia.[4][5][6][7]
References
- 1. ndews.umd.edu [ndews.umd.edu]
- 2. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for 2,4-Difluoro U-48800 Hydrochloride: A Comparative Guide
This guide provides a comparative analysis of common analytical techniques for the quantification of 2,4-Difluoro U-48800 hydrochloride, a synthetic opioid. The objective is to offer researchers, scientists, and drug development professionals a framework for cross-validating quantification methods to ensure data accuracy, reliability, and robustness. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Data Presentation: Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the typical performance characteristics of the three methods for the quantification of synthetic opioids.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | GC-MS | LC-MS/MS | HPLC-DAD |
| Limit of Detection (LOD) | 0.1–5 ng/mL | 0.01–1 ng/mL | 10–50 ng/mL |
| Limit of Quantification (LOQ) | 0.5–10 ng/mL | 0.05–2 ng/mL | 50–100 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.98 |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Accuracy (%RE) | ± 15% | ± 10% | ± 20% |
| Selectivity | High | Very High | Moderate |
| Matrix Effect | Can be significant | Can be significant | Low |
| Sample Throughput | Moderate | High | High |
| Initial Cost | Moderate | High | Low |
Experimental Protocols
The following are generalized experimental protocols. Specific parameters should be optimized for the laboratory's instrumentation and the specific sample matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a robust method for the quantification of volatile and thermally stable compounds. Derivatization is often required for polar analytes like synthetic opioids to improve their chromatographic behavior.
-
Sample Preparation:
-
To 1 mL of sample (e.g., plasma, urine), add an internal standard.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate to ensure complete derivatization.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Instrumentation & Conditions:
-
GC: Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), Helium carrier gas, and a temperature gradient program.
-
MS: Electron Ionization (EI) source, operating in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.
-
2. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with mobile phase A.
-
Inject the diluted sample into the LC-MS/MS system.
-
-
Instrumentation & Conditions:
-
LC: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS: Electrospray Ionization (ESI) in positive mode, with detection in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions should be monitored for the analyte for confirmation.
-
3. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a more accessible and cost-effective technique, though it lacks the sensitivity and selectivity of mass spectrometry-based methods.
-
Sample Preparation:
-
Sample preparation can be similar to LC-MS/MS, involving protein precipitation.
-
Alternatively, for cleaner samples, a simple "dilute-and-shoot" approach may be feasible.
-
-
Instrumentation & Conditions:
-
HPLC: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with an isocratic or gradient elution using a buffered mobile phase and an organic modifier (e.g., acetonitrile).
-
DAD: The detector should be set to monitor the wavelength of maximum absorbance for this compound. The entire UV-Vis spectrum should be recorded to assess peak purity.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for method validation and the logical process of cross-validation.
Caption: General experimental workflow for quantification and cross-validation.
Caption: Logical flow for the cross-validation of two analytical methods.
2,4-Difluoro U-48800 Hydrochloride: A Comparative Analysis of Receptor Affinity Against Other Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the opioid receptor affinity of 2,4-Difluoro U-48800 hydrochloride against other notable synthetic opioids, including its parent compound U-48800, the related benzamide (B126) opioid U-47700, the widely known synthetic opioid fentanyl, and the archetypal opioid, morphine. This document summarizes quantitative binding and functional data, details the experimental protocols used to obtain this data, and provides visualizations of key signaling pathways and experimental workflows.
Executive Summary
Recent functional data indicates that this compound possesses significantly lower potency at the mu-opioid receptor (MOR) compared to other synthetic opioids like U-47700 and fentanyl. In a GTPγS functional assay, a measure of G-protein activation upon receptor binding, 2,4-Difluoro U-48800 failed to achieve maximal receptor activation, with an EC50 value greater than 22 µM. This suggests a substantially weaker interaction with the mu-opioid receptor compared to its high-affinity counterparts. In contrast, U-47700, fentanyl, and morphine all exhibit high affinity for the mu-opioid receptor, with binding affinities (Ki) in the low nanomolar range. The parent compound, U-48800, is primarily a kappa-opioid receptor (KOR) agonist with only moderate affinity for the mu-opioid receptor.
Comparative Receptor Affinity and Potency
The following tables summarize the available receptor binding affinity (Ki) and functional potency (EC50) data for this compound and other selected synthetic opioids at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| 2,4-Difluoro U-48800 HCl | Data Not Available | Data Not Available | Data Not Available |
| U-48800 | Moderate Affinity (IC50 = 1.36 µM in functional assay)[1] | Data Not Available | High Affinity (Agonist) |
| U-47700 | 11.1[2] | 1220[2] | 287[2] |
| Fentanyl | ~1.35 | Low Affinity | Low Affinity |
| Morphine | 1.2 - 2.7[2][3] | Low Affinity | Low Affinity |
Table 2: Opioid Receptor Functional Potency (EC50, nM) from GTPγS Assays
| Compound | µ-Opioid Receptor (MOR) |
| 2,4-Difluoro U-48800 HCl | > 22,000[4] |
| U-48800 | Moderate Potency |
| U-47700 | High Potency |
| Fentanyl | High Potency |
| Morphine | High Potency |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and GTPγS functional assays.
Radioligand Displacement Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor. It involves a competitive binding process between an unlabeled test compound (e.g., 2,4-Difluoro U-48800) and a radiolabeled ligand with known high affinity for the receptor of interest (e.g., [³H]-DAMGO for the mu-opioid receptor).
Protocol Outline:
-
Membrane Preparation: Membranes expressing the opioid receptor of interest (mu, delta, or kappa) are prepared from cultured cells (e.g., CHO or HEK293 cells) or animal brain tissue.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR), such as the opioid receptors. It quantifies the extent to which a compound, upon binding to the receptor, stimulates the binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the associated G-protein. This provides a measure of the compound's potency (EC50) and efficacy (Emax) as an agonist.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptor of interest are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from the unbound [³⁵S]GTPγS, usually by filtration.
-
Quantification: The radioactivity on the filters is measured to determine the amount of [³⁵S]GTPγS that has bound to the G-proteins.
-
Data Analysis: The data is plotted as the amount of [³⁵S]GTPγS binding versus the concentration of the test compound. A dose-response curve is generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response achievable by the compound).
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of a Gi-coupled opioid receptor, such as the mu-opioid receptor. Upon agonist binding, the receptor activates the inhibitory G-protein (Gi), leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunits can modulate ion channel activity.
Caption: Gi-coupled opioid receptor signaling pathway.
Competitive Radioligand Binding Assay Workflow
The diagram below outlines the workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of 2,4-Difluoro U-48800 Hydrochloride and its Non-Fluorinated Analog, U-48800
Disclaimer: Direct comparative in vivo studies of "2,4-Difluoro U-48800 hydrochloride" and its non-fluorinated counterpart, U-48800, are not available in the current scientific literature. This guide provides a summary of the known in vivo and pharmacological data for U-48800 and offers a scientifically-grounded perspective on the potential effects of difluorination based on studies of analogous compounds. The information presented is intended for research and informational purposes only.
This comparison guide offers an objective examination of the available data for U-48800 and explores the potential pharmacological implications of the 2,4-difluoro substitution on its in vivo effects. While a head-to-head comparison is not yet possible, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding these compounds.
Introduction to U-48800 and the Rationale for Fluorination
U-48800 is a synthetic opioid that has been identified as a novel psychoactive substance. It is structurally related to U-47700, another potent synthetic opioid. Pharmacologically, U-48800 is primarily an agonist of the kappa-opioid receptor (KOR), with a moderate affinity for the mu-opioid receptor.[1] The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorination can influence a molecule's metabolic stability, lipophilicity, and receptor binding affinity, potentially leading to altered potency, duration of action, and toxicity profiles.[2][3]
Comparative Data Summary
Due to the absence of direct comparative studies, this table summarizes the available quantitative data for U-48800 and provides a hypothesized profile for its difluorinated analog based on general principles of fluorination in medicinal chemistry and data from fluorinated analogs of other opioids.[4][5][6]
| Parameter | U-48800 | This compound (Hypothesized) |
| Receptor Binding Profile | Primarily a kappa-opioid receptor (KOR) agonist with moderate mu-opioid receptor (MOR) affinity.[1] | Likely a KOR agonist; fluorination may alter the affinity and selectivity for KOR and MOR. |
| In Vivo Potency (Analgesia) | Reported to have approximately 7.5 times the potency of morphine in animal models.[7] | Potentially higher than U-48800 due to increased metabolic stability and/or receptor binding affinity. |
| Metabolism | In vitro studies show metabolism via N-dealkylation and hydroxylation, primarily by CYP2C19 and CYP3A4 enzymes.[8] | The 2,4-difluoro substitution may block sites of metabolism, potentially leading to a longer half-life and increased exposure. |
| Toxicity | Implicated in numerous drug overdose cases.[1][9][10] | The toxicity profile is unknown. Increased potency and a longer half-life could potentially increase the risk of overdose. |
| Blood Concentrations in Fatalities | Mean and median concentrations in eight fatal cases were 2.5 (±2.1) ng/mL and 1.8 ng/mL, respectively (range 0.27–6.2 ng/mL).[9][10] | No data available. |
Experimental Protocols
While specific in vivo experimental protocols for "this compound" are not available, the following are standard methodologies used to assess the in vivo effects of novel opioid compounds, based on studies of related substances.
Analgesic Efficacy Assessment (Tail-Flick Test)
-
Animals: Male Swiss Webster mice (20-30 g) are commonly used.
-
Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of high-intensity light on the ventral surface of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., U-48800 or its analog) is administered via a specific route (e.g., intraperitoneal, subcutaneous). A vehicle control group (e.g., saline) is also included.
-
Post-Treatment Latency: Tail-flick latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximal effect) can then be determined from the dose-response curve.
Toxicology Assessment (Acute Toxicity Study)
-
Animals: Groups of mice or rats are used.
-
Dose Administration: A range of doses of the test compound are administered to different groups of animals, typically via the same route intended for its potential use.
-
Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity, including changes in behavior, respiratory distress, convulsions, and mortality.
-
LD50 Determination: The lethal dose for 50% of the animals (LD50) is calculated using statistical methods such as the Probit analysis.
-
Histopathology: At the end of the observation period, surviving animals may be euthanized, and major organs examined for any pathological changes.
Visualizations
Signaling Pathway
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow
Caption: In Vivo Comparison Experimental Workflow.
References
- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated and [18F]fluorinated morphinan based opioid ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Available Technologies - NCI [techtransfer.cancer.gov]
- 7. ndews.umd.edu [ndews.umd.edu]
- 8. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Difluoro U-48800 Hydrochloride and its Metabolite Activity: A Data Gap
For researchers, scientists, and drug development professionals, understanding the metabolic fate and activity of novel synthetic opioids is crucial for predicting their pharmacological and toxicological profiles. This guide addresses the current state of knowledge regarding the metabolite activity of 2,4-Difluoro U-48800 hydrochloride. However, a comprehensive literature search reveals a significant data gap in this specific area. While metabolic pathways have been elucidated for the closely related parent compound, U-48800, there is currently no publicly available experimental data directly comparing the biological activity of 2,4-Difluoro U-48800 with its potential metabolites.
This guide will summarize the available information on the metabolism of structurally similar compounds and outline the necessary experimental approaches to generate the data required for a complete comparative analysis.
Understanding Metabolism Through Analogs: The Case of U-48800
Studies on the metabolism of U-48800, a potent synthetic opioid, provide the most relevant insights into the likely metabolic pathways for its 2,4-difluoro analog. In vitro studies using human liver S9 fractions have identified extensive phase I metabolism of U-48800, resulting in at least 13 phase I metabolites and one phase II metabolite.[1][2]
The primary metabolic reactions observed for U-48800 are:
-
N-dealkylation: The removal of one or both methyl groups from the dimethylamino moiety.
-
Hydroxylation: The addition of a hydroxyl group to various positions on the molecule.
The cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4 , have been identified as the main drivers of these initial metabolic steps.[1] The metabolic stability of U-48800 has been described as moderate.[1]
For the related compound U-47700, studies have shown that its N-desmethyl and N,N-didesmethyl metabolites exhibit significantly lower affinity for the µ-opioid receptor compared to the parent compound. This suggests that for U-47700, the metabolites are unlikely to contribute significantly to its overall pharmacological effects. However, it is important to note that this may not necessarily be the case for all metabolites of 2,4-Difluoro U-48800, as demonstrated by other opioids where metabolites can have equal or even greater activity than the parent drug.
The Path Forward: Necessary Experimental Data
To construct a comprehensive comparison of this compound and its metabolites, the following experimental data are required:
1. Identification and Synthesis of Metabolites:
-
In vitro metabolism studies: Incubation of 2,4-Difluoro U-48800 with human liver microsomes or hepatocytes to identify the major metabolites.
-
Chemical synthesis: Synthesis of the identified major metabolites to obtain pure standards for biological testing.
2. Comparative Biological Activity Assessment:
-
Receptor Binding Assays: Quantitative determination of the binding affinity (Ki) of the parent compound and each metabolite for the µ-opioid receptor and other relevant opioid receptor subtypes (δ and κ).
-
In Vitro Functional Assays: Measurement of the potency (EC50) and efficacy of the parent compound and its metabolites in cell-based assays that measure downstream signaling of opioid receptor activation (e.g., GTPγS binding assays, cAMP inhibition assays).
-
In Vivo Animal Studies: Evaluation of the analgesic potency, behavioral effects, and potential toxicity of the parent compound and its key active metabolites in established animal models.
Hypothetical Experimental Workflow and Data Presentation
While specific data is unavailable, the following sections illustrate how such a comparison would be structured and presented once the necessary experiments are conducted.
Hypothetical Protocol for In Vitro Metabolism:
-
Incubation: this compound (10 µM) would be incubated with pooled human liver microsomes (1 mg/mL) in the presence of an NADPH-regenerating system at 37°C for varying time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: The reaction would be quenched with ice-cold acetonitrile. The samples would then be centrifuged, and the supernatant collected for analysis.
-
Metabolite Identification: The supernatant would be analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Hypothetical Protocol for Receptor Binding Assay:
-
Preparation: Cell membranes expressing the human µ-opioid receptor would be prepared.
-
Competition Binding: A constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO) would be incubated with the cell membranes in the presence of increasing concentrations of either 2,4-Difluoro U-48800 or one of its synthesized metabolites.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) would be determined. The binding affinity (Ki) would then be calculated using the Cheng-Prusoff equation.
The following tables are templates for how the quantitative data would be presented.
Table 1: Hypothetical µ-Opioid Receptor Binding Affinity
| Compound | Ki (nM) |
| 2,4-Difluoro U-48800 | Data not available |
| Metabolite 1 (e.g., N-desmethyl) | Data not available |
| Metabolite 2 (e.g., Hydroxylated) | Data not available |
Table 2: Hypothetical In Vitro Functional Potency
| Compound | EC50 (nM) in GTPγS Assay |
| 2,4-Difluoro U-48800 | Data not available |
| Metabolite 1 (e.g., N-desmethyl) | Data not available |
| Metabolite 2 (e.g., Hydroxylated) | Data not available |
The following diagrams, generated using DOT language, illustrate the expected metabolic pathway and a typical experimental workflow for this type of study.
References
A Comparative Guide to the Analytical Identification of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the identification and characterization of 2,4-Difluoro U-48800 hydrochloride, a novel synthetic opioid. The information presented is intended to assist researchers and forensic professionals in selecting the most appropriate methodologies for their specific needs, from routine screening to detailed structural elucidation. The data and protocols are based on established methods for the analysis of U-48800 and other related synthetic opioids.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of common analytical techniques for the identification of synthetic opioids, offering a comparative look at their strengths and limitations in the context of analyzing compounds like this compound. Please note that specific performance characteristics for this compound may vary and the data presented here is based on studies of U-48800 and other similar novel psychoactive substances (NPS).
| Analytical Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Selectivity & Specificity | Throughput | Cost | Key Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and partitioning to a stationary phase, followed by mass-based detection. | Typically in the low ng/mL range. For related compounds like U-47700, LODs of 0.05 ng/mL have been reported.[1] | Good selectivity. Mass spectra provide structural information, but may not distinguish between isomers.[2][3] | High | Moderate | Routine screening and confirmation in forensic and clinical labs. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity and partitioning to a stationary phase, followed by mass-based detection of precursor and product ions. | High sensitivity, often in the sub-ng/mL range. For U-48800, concentrations as low as 0.27 ng/mL have been quantified in blood.[4][5] | Excellent selectivity and specificity due to MS/MS fragmentation. | High | High | Quantitative analysis in biological matrices and trace-level detection.[4][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Lower sensitivity, typically requiring mg amounts of sample. | Unparalleled specificity for structural elucidation and isomer differentiation.[2][7] | Low | Very High | Definitive structural confirmation and identification of unknown substances.[2][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about its functional groups. | Generally less sensitive than mass spectrometry techniques. | Provides a "fingerprint" spectrum for compound identification. | High | Low | Rapid screening of solid samples and identification of functional groups. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from methods used for the analysis of synthetic opioids and should be validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Solid Material):
-
Accurately weigh approximately 1 mg of the this compound standard or sample.
-
Dissolve the material in 1 mL of methanol.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.[9]
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Blood/Plasma):
-
To 100 µL of blood or plasma, add an appropriate internal standard (e.g., U-48800-d6).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.[4]
Instrumentation and Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d4, chloroform-d, or DMSO-d6) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra are essential for initial structural assessment. For fluorine-containing compounds, a ¹⁹F NMR spectrum is also highly informative.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguous assignment of all proton and carbon signals and to establish connectivity within the molecule.[2]
-
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova) to perform phasing, baseline correction, and integration.
Mandatory Visualizations
References
- 1. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 2. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools [mdpi.com]
- 4. Analysis of the Illicit Opioid U-48800 and Related Compounds by LC-MS-MS and Case Series of Fatalities Involving U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. news-medical.net [news-medical.net]
- 8. NMR is an Essential Tool for the Identification and Characterization of Novel, Illicit Opioids | Bruker [bruker.com]
- 9. benchchem.com [benchchem.com]
Comparative Forensic Toxicology of 2,4-Difluoro U-48800 Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the forensic toxicology of 2,4-Difluoro U-48800 hydrochloride, a potent synthetic opioid, and its alternatives, including the closely related U-47700 and various fentanyl analogues. The information is intended for researchers, scientists, and drug development professionals working in forensic science, toxicology, and pharmacology.
Introduction
2,4-Difluoro U-48800 is a novel psychoactive substance (NPS) and a structural analogue of the potent synthetic opioid U-47700. Like its parent compound and the highly potent fentanyl analogues, 2,4-Difluoro U-48800 is a µ-opioid receptor agonist and has been associated with adverse health effects, including fatal intoxications. Understanding the comparative toxicology and analytical profiles of these substances is crucial for forensic laboratories, clinical toxicologists, and researchers developing countermeasures.
Quantitative Toxicological Data
The following tables summarize postmortem blood concentrations of 2,4-Difluoro U-48800, U-47700, and selected fentanyl analogues in fatal overdose cases. These values can aid in the interpretation of toxicological findings. It is important to note that poly-drug use is common in such cases, which can influence the toxic effects and blood concentrations of these substances.
Table 1: Postmortem Blood Concentrations in Fatal Overdoses
| Compound | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
| 2,4-Difluoro U-48800 | Not Reported | Not Reported | Not Reported |
| U-48800 | 2.5 (±2.1) | 1.8 | 0.27–6.2 |
| U-47700 | 253 (±150) | 247 | 17–490 |
| Furanylfentanyl | 26 (±28) | 12.9 | 2.5–76 |
| Carfentanil | Not Reported | Not Reported | pg/mL range |
Data for U-48800 is from a case series of eight fatalities. Data for U-47700 and Furanylfentanyl is from a study of 20 postmortem cases. Carfentanil concentrations are typically in the low pg/mL range, highlighting its extreme potency.
In Vitro Pharmacology: A Comparison of Potency
Table 2: In Vitro µ-Opioid Receptor Pharmacology
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) |
| 2,4-Difluoro U-48800 | Data Not Available | Data Not Available |
| U-47700 | 11.1 | ~140 |
| Morphine | 2.7 - 4.2 | 150 |
| Fentanyl | 1.23 | 10.3 |
| Carfentanil | ~0.22 | Data Not Available |
| Cyclopropylfentanyl | Data Not Available | 8.6 |
| Valerylfentanyl | Data Not Available | 179.8 |
Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Data for U-47700 and fentanyl analogues demonstrate their high potency at the µ-opioid receptor, often exceeding that of morphine.
Experimental Protocols
Accurate and reliable analytical methods are essential for the detection and quantification of potent synthetic opioids in forensic casework. The following sections provide an overview of a typical experimental workflow for the analysis of these compounds in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE) for Blood Samples
-
Sample Pre-treatment: To 1 mL of whole blood, add an appropriate internal standard solution (e.g., deuterated analogues of the target analytes).
-
Lysis and Buffering: Add a lysis buffer (e.g., zinc sulfate/ammonium (B1175870) acetate) to lyse the red blood cells and precipitate proteins. Vortex the sample.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) and water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents (e.g., water, acidic buffer, methanol) to remove interfering substances.
-
Elute the analytes of interest from the cartridge using a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC-MS/MS system (e.g., a mixture of mobile phases).
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph (LC):
-
Column: A C18 or biphenyl (B1667301) reversed-phase column is typically used for the separation of these compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile (B52724) or methanol with formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample extract.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. For each analyte, at least two specific precursor-to-product ion transitions are monitored.
-
Data Analysis: The presence of an analyte is confirmed by the retention time and the ratio of the two MRM transitions matching those of a certified reference standard. Quantification is performed using a calibration curve prepared with the same matrix.
-
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of µ-opioid receptor agonists like 2,4-Difluoro U-48800.
Caption: General signaling pathway of a µ-opioid receptor agonist.
Experimental Workflow for Toxicological Analysis
This diagram outlines the typical workflow for the analysis of synthetic opioids in forensic toxicology laboratories.
Caption: Typical experimental workflow for synthetic opioid analysis.
Comparative Guide to 2,4-Difluoro U-48800 Hydrochloride and Structurally Related Opioid Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reference material 2,4-Difluoro U-48800 hydrochloride and its structurally related analogs. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection and application of these materials in research and analytical settings.
Introduction
This compound is an analytical reference standard categorized as a utopioid. It is structurally related to the U-series of synthetic opioids developed in the 1970s. This guide compares its known properties with those of its close analogs, primarily the dichlorinated counterpart U-48800, and other relevant compounds from the same series like U-47700 and U-51754. While experimental data on the pharmacological properties of this compound is not publicly available, this guide compiles the existing data for its analogs to provide a comparative context for its use as a reference material.
Data Presentation: Physicochemical and Pharmacological Properties
The following table summarizes the available data for this compound and its key comparators. It is important to note the lack of publicly available pharmacological data for the difluorinated compound.
| Property | This compound | U-48800 | U-47700 | U-51754 |
| Chemical Formula | C₁₇H₂₄F₂N₂O • HCl[1] | C₁₇H₂₄Cl₂N₂O | C₁₆H₂₂Cl₂N₂O | C₁₇H₂₄Cl₂N₂O |
| Molecular Weight | 346.8 g/mol [1] | 343.3 g/mol | 329.3 g/mol | 343.3 g/mol |
| Purity | ≥98%[1] | ≥98% | ≥98% | Not specified |
| Primary Use | Analytical Reference Standard[1] | Analytical Reference Material | Analytical Reference Standard | Research Chemical |
| µ-Opioid Receptor (MOR) Agonism | Not available | Moderate Affinity | Potent Agonist | Not specified |
| κ-Opioid Receptor (KOR) Agonism | Not available | Agonist | Weak Agonist | Potent Agonist |
| Potency (EC₅₀) at MOR | Not available | Not available | 111 nM | Not available |
| Potency (EC₅₀) at KOR | Not available | 6,679 nM | Not available | 120 nM |
| Efficacy (Eₘₐₓ) at MOR | Not available | Not available | Not specified | Not specified |
| Efficacy (Eₘₐₓ) at KOR | Not available | Not specified | Not specified | 107% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for common assays used to characterize opioid compounds.
[³H] Radioligand Binding Assay for Opioid Receptors
This protocol is a standard method for determining the binding affinity of a compound to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., Naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for G-Protein Activation
This assay measures the functional activation of G-protein coupled opioid receptors by a test compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS radioligand
-
Test compound
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Mandatory Visualization
Opioid Receptor Signaling Pathway
Caption: G-protein dependent signaling pathway of an opioid receptor agonist.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
References
Efficacy of Novel Synthetic Opioids in Preclinical Pain Models: A Comparative Guide
A critical gap in preclinical data currently exists for the novel synthetic opioid 2,4-Difluoro U-48800 hydrochloride. Despite extensive searches of available scientific literature, no public in vivo studies detailing its analgesic efficacy in animal models of pain were identified. Research on its parent compound, U-48800, is primarily limited to in vitro metabolism and its identification in forensic toxicology cases, with a notable absence of in vivo pharmacological data.
This guide, therefore, provides a comparative overview of the preclinical analgesic efficacy of well-characterized kappa-opioid receptor (KOR) agonists, such as U-50488 and nalfurafine, alongside the traditional mu-opioid receptor (MOR) agonist, morphine. This information is intended to offer a valuable contextual framework for researchers and drug development professionals interested in the pharmacology of novel synthetic opioids.
Comparative Efficacy of Selected Opioid Agonists
The following tables summarize the available quantitative data on the analgesic effects of selected opioid agonists in common preclinical pain models. These models are crucial for assessing the potential of new chemical entities to alleviate pain.
Table 1: Efficacy of Opioid Agonists in the Rodent Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain, primarily reflecting supraspinal (brain and brainstem) analgesic mechanisms. The latency of the animal to react to the heated surface (e.g., by licking its paws or jumping) is measured. An increase in this latency indicates an analgesic effect.
| Compound | Animal Model | Route of Administration | Dose Range | Peak Effect (MPE % or Latency) | Reference(s) |
| Morphine | Rat | Continuous Infusion | 4-6 mg/kg/hr | Maximum elevation in pain threshold at 2 hours | [1] |
| Rat | Subcutaneous | 5-10 mg/kg | Significant increase in latency | [2] | |
| U-47700 | Rat | Subcutaneous | 0.3 - 3.0 mg/kg | Dose-dependent increase in latency | [3] |
MPE: Maximum Possible Effect. Data for this compound and U-48800 are not available.
Table 2: Efficacy of Opioid Agonists in the Rodent Tail-Flick Test
The tail-flick test measures the time it takes for a rodent to move its tail away from a source of radiant heat. This reflex is primarily mediated at the spinal cord level, making this test useful for evaluating spinal analgesia.
| Compound | Animal Model | Route of Administration | Dose Range | Peak Effect (MPE % or Latency) | Reference(s) |
| Morphine | Rat | Continuous Infusion | 4-6 mg/kg/hr | Elevation in pain threshold | [1] |
| Nalfurafine | Mouse | Subcutaneous | 15, 30, 60 µg/kg | Dose-dependent increase in tail withdrawal latency | [4] |
| U-50488H | Rat | Intrathecal | Not specified | Prolonged thermal withdrawal latency (TWL) | [5] |
| U-50488 Analogues | Mouse | Not specified | Not specified | ~10 times more potent than U-50488 | [6] |
MPE: Maximum Possible Effect. Data for this compound and U-48800 are not available.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and interpretation of preclinical pain studies. Below are generalized methodologies for the hot plate and tail-flick tests based on common practices described in the literature.
Hot Plate Test
The hot plate test is a widely used method for assessing the analgesic effects of drugs against thermal stimuli.[7]
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.
Procedure:
-
The hot plate is maintained at a constant temperature, typically between 50-55°C.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to elicit a pain response, such as paw licking, shaking, or jumping. A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered to the animal.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is again placed on the hot plate, and the reaction latency is measured.
-
The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is a classic method for evaluating spinal-mediated analgesia in response to a thermal stimulus.[8][9]
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the animal's tail. A sensor automatically detects the tail flick and records the latency.
Procedure:
-
The animal is gently restrained, often in a specialized holder, with its tail exposed.
-
A baseline tail-flick latency is determined by applying the radiant heat source to the tail and measuring the time until the tail is withdrawn. The intensity of the heat source is adjusted to produce a baseline latency of 2-4 seconds. A cut-off time (typically 10-15 seconds) is used to prevent tissue injury.[8][9]
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured again at various time points after drug administration.
-
Analgesic activity is indicated by a significant increase in the tail-flick latency compared to the baseline and vehicle-treated controls. The results can also be expressed as %MPE.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the research methodology.
References
- 1. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jcdr.net [jcdr.net]
Safety Operating Guide
Proper Disposal of 2,4-Difluoro U-48800 Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release:
This document provides essential safety and logistical information for the proper disposal of 2,4-Difluoro U-48800 hydrochloride, a potent synthetic opioid intended for research and forensic applications.[1][2] Due to its high potency and potential for harm, strict adherence to established protocols is crucial to ensure the safety of laboratory personnel and the environment. This substance is classified as a utopioid and should be handled with extreme caution.[1][2]
Hazard Classification and Safety Precautions
Based on data from analogous compounds, this compound should be presumed to have the following hazard classifications.
| Hazard Class | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Presumed to be fatal if swallowed, in contact with skin, or inhaled. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness. |
Personal Protective Equipment (PPE) Requirements:
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator appropriate for potent compounds.
-
Lab Coat: A disposable, fluid-resistant gown or lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[4] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[5][6]
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste, at or near the point of generation.[7]
-
Use Appropriate Waste Containers:
-
All waste, including contaminated PPE, empty vials, and solutions containing this compound, must be collected in a designated hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5][8]
-
The label must also include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.[5]
-
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][8]
-
Secure Storage: Keep the hazardous waste container closed at all times, except when adding waste.[8][9] Store the container in the designated SAA.
Protocol for Arranging Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the experiment is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[9]
-
Complete a Hazardous Waste Pickup Request Form: Fill out all required paperwork, providing accurate information about the waste contents.[5]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final destruction of the chemical waste, likely through incineration.[10]
Logical Workflow for Disposal
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ndews.umd.edu [ndews.umd.edu]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
Personal protective equipment for handling 2,4-Difluoro U-48800 hydrochloride
Disclaimer: 2,4-Difluoro U-48800 hydrochloride is a potent synthetic opioid. Handling this compound requires strict adherence to safety protocols to prevent accidental exposure, which can have severe or fatal consequences. This guide provides essential safety and logistical information. Always consult your institution's safety office and the specific Safety Data Sheet (SDS) if available. The information provided here is based on general guidelines for handling highly potent synthetic opioids.
Immediate Safety and Hazard Information
This compound belongs to the U-series of synthetic opioids, which are known for their high potency.[1] Exposure can occur through inhalation, dermal contact, ingestion, and ocular contact.[2] Due to its potency, even minute quantities can be hazardous.
Primary Hazards:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[3][4]
-
Respiratory Hazard: Powders can be easily aerosolized, posing a significant inhalation risk.[1]
-
Dermal Hazard: Can be absorbed through the skin, leading to systemic effects.[5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
-
Neurological Effects: May cause drowsiness or dizziness.[3][4]
In case of exposure, immediate medical attention is critical.[3] Naloxone (B1662785) (Narcan®) should be available as a post-exposure treatment to reverse the effects of an opioid overdose.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE.[2] The following table summarizes the essential PPE for handling this compound, particularly in powder form.
| PPE Category | Item | Standard/Specification | Purpose |
| Respiratory Protection | N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection.[6] | NIOSH approved, in compliance with OSHA Respiratory Protection Standard (29 CFR 1910.134).[6] | To prevent inhalation of aerosolized particles. |
| Hand Protection | Powder-free nitrile gloves (double gloving recommended).[6] | Puncture-resistant.[7] | To prevent dermal absorption. |
| Eye/Face Protection | Safety goggles or a face shield.[6] | ANSI Z87.1 certified. | To protect mucous membranes from splashes or airborne particles.[8] |
| Body Protection | Disposable coveralls or gowns with sleeve covers.[6] | To protect skin from contact with the compound. | |
| Foot Protection | Disposable shoe covers. | To prevent tracking of contaminants outside the designated work area. |
Operational Plan for Safe Handling
A step-by-step protocol is crucial to minimize exposure risk.
Experimental Workflow:
Caption: Workflow for Safe Handling of Potent Opioids.
Experimental Protocol:
-
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated, clearly marked area with restricted access.[9]
-
Ventilation: Use a certified chemical fume hood, biological safety cabinet, or glove box to contain airborne particles.[2][9]
-
Emergency Preparedness: Ensure an opioid-specific spill kit and naloxone are readily accessible.[9] All personnel must be trained in their use.
-
-
Handling:
-
Donning PPE: Correctly don all required PPE before entering the designated handling area.
-
Weighing and Transfer: Handle the compound on a non-absorbent, easily cleanable surface. Use tools and equipment dedicated to potent opioid work.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to minimize aerosolization.
-
Avoid Contamination: Do not touch your face, eyes, or any personal items while working with the compound.[7]
-
-
Post-Handling & Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment with soap and water.[9] Avoid using bleach, which can aerosolize powders.[9]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[10] Do not use alcohol-based hand rubs to clean contaminated skin.[6]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.[2]
Waste Management Workflow:
Caption: Potent Opioid Waste Disposal Workflow.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be segregated as acutely toxic hazardous waste.
-
Packaging: Place waste in clearly labeled, sealed, and puncture-resistant containers.[5]
-
Storage: Store the waste containers in a secure, designated area away from general laboratory traffic.
-
Disposal: Disposal must be handled by a licensed chemical waste management company in accordance with all local, state, and federal regulations.[11] Do not dispose of this compound down the drain or in regular trash.[3][12]
References
- 1. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Exposure Hazards to Synthetic Opioids, Including Fentanyl and Fentanyl Analogues | Office of Justice Programs [ojp.gov]
- 2. aphl.org [aphl.org]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. Protective Equipment Helps Guard Public Safety Workers From Fentanyl Exposures, Bloodborne Pathogens | MASC [masc.sc]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
